molecular formula C18H13BrO3 B339867 4-Benzylphenyl 5-bromo-2-furoate

4-Benzylphenyl 5-bromo-2-furoate

Cat. No.: B339867
M. Wt: 357.2 g/mol
InChI Key: LSXLDJOTUXVOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylphenyl 5-bromo-2-furoate is a useful research compound. Its molecular formula is C18H13BrO3 and its molecular weight is 357.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzylphenyl 5-bromo-2-furoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylphenyl 5-bromo-2-furoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H13BrO3

Molecular Weight

357.2 g/mol

IUPAC Name

(4-benzylphenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C18H13BrO3/c19-17-11-10-16(22-17)18(20)21-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

LSXLDJOTUXVOAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Foundational & Exploratory

Starting materials for 4-Benzylphenyl 5-bromo-2-furoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Benzylphenyl 5-bromo-2-furoate Molecular Formula:


Primary Application:  Pharmacophore exploration (Antimicrobial/Anticancer screening), Chitin synthesis inhibition research.[1][2]

This technical guide details the retrosynthetic strategy and forward synthesis of 4-benzylphenyl 5-bromo-2-furoate. The protocol prioritizes the Acyl Chloride route over direct carbodiimide coupling (DCC) due to the electron-deficient nature of the 5-bromo-2-furoic moiety and the steric requirements of the 4-benzylphenol.[2] This approach minimizes urea byproduct contamination and ensures higher yields during scale-up.[1][2][3]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is an ester composed of an electron-rich phenolic component and an electron-poor heteroaromatic acid.[1][2] The most reliable disconnection is at the acyl-oxygen bond.[1][2]

Strategic Disconnections[1][3]
  • Primary Disconnection: Ester bond cleavage yields 5-bromo-2-furoic acid (Acid) and 4-benzylphenol (Phenol).[1][2][3]

  • Secondary Disconnection (Acid): 5-bromo-2-furoic acid can be derived from 2-furoic acid via electrophilic aromatic substitution (bromination).[1][2][3]

  • Secondary Disconnection (Phenol): 4-benzylphenol is derived from phenol and benzyl chloride via Friedel-Crafts alkylation.[1][2][3]

Pathway Visualization

Retrosynthesis cluster_precursors Primary Precursors cluster_starting Commodity Starting Materials Target TARGET: 4-Benzylphenyl 5-bromo-2-furoate Acid 5-Bromo-2-furoic acid (Electrophile Source) Target->Acid Ester Disconnection Phenol 4-Benzylphenol (Nucleophile) Target->Phenol Ester Disconnection Furoic 2-Furoic Acid Acid->Furoic Bromination RawPhenol Phenol + Benzyl Chloride Phenol->RawPhenol Friedel-Crafts

Caption: Retrosynthetic tree illustrating the disconnection of the ester linkage into the activated acid derivative and the phenolic nucleophile.

Part 2: Primary Starting Materials

Reliable synthesis requires high-purity precursors.[1][2][3] While both are commercially available, in-house synthesis may be required for cost efficiency or isotope labeling.[1][2][3]

Material 1: 5-Bromo-2-furoic Acid[1][2][4][5]
  • CAS: 585-70-6[1][2]

  • Role: Provides the acylating agent.[1][2][3][4]

  • Critical Impurity: 2-Furoic acid (unbrominated).[1][2][3] Presence of unbrominated acid will lead to difficult-to-separate ester byproducts.[1][2][3]

  • Handling: Furan rings are acid-sensitive.[1][2][3] Avoid prolonged exposure to strong mineral acids at high temperatures which can cause ring-opening polymerization (black tar formation).[1][2][3]

Material 2: 4-Benzylphenol[1][2]
  • CAS: 101-53-1[1][2]

  • Role: The nucleophile.[1][2][3][5]

  • Critical Impurity: 2-Benzylphenol (ortho-isomer).[1][2][3] Commercial "technical grade" often contains 5-10% of the ortho isomer.[1][2]

  • Purification Requirement: If purity is <98%, recrystallize from hexane/toluene before use to ensure the final product is a single regioisomer.

Comparison of Sourcing vs. Synthesis
ComponentCommercial SourceIn-House Synthesis RoutePros/Cons
5-Bromo-2-furoic Acid Sigma-Aldrich, OakwoodBromination of 2-furoic acid with

or NBS in acetic acid.[1][2][3]
Buy: High purity (>97%). Make: Dangerous (

), exothermic.
4-Benzylphenol TCI, Alfa AesarFriedel-Crafts alkylation of phenol + benzyl chloride (

cat).[3]
Buy: Cheap commodity chemical. Make: Poor regioselectivity (ortho/para mix).

Part 3: Synthesis Protocol (Step-by-Step)

This protocol utilizes the Acyl Chloride Method .[1][2][3] It is superior to direct coupling for this substrate because 5-bromo-2-furoyl chloride is highly reactive, overcoming the lower nucleophilicity of the phenol.[2][3]

Phase 1: Activation (Synthesis of Acid Chloride)

Reaction: 5-Bromo-2-furoic acid +


 5-Bromo-2-furoyl chloride + 

+

[1][2]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Charge: Add 5-bromo-2-furoic acid (1.91 g, 10.0 mmol).

  • Solvent/Reagent: Add anhydrous Thionyl Chloride (

    
    )  (5.0 mL, excess). Note: 
    
    
    
    acts as both reagent and solvent.[3]
  • Catalyst: Add 1 drop of DMF (Dimethylformamide).[1][2][3] This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.[3]

  • Reaction: Reflux at 75°C for 2-3 hours. The solution should turn from a suspension to a clear yellow/orange liquid.[1][2][3]

  • Workup: Evaporate excess

    
     under reduced pressure (rotary evaporator). Add dry toluene (10 mL) and re-evaporate to azeotrope off trace thionyl chloride.
    
    • Result: Crude 5-bromo-2-furoyl chloride (semi-solid or oil).[1][2][3] Use immediately. Do not purify on silica.

Phase 2: Esterification (The Coupling)

Reaction: Acid Chloride + 4-Benzylphenol +


 Product + 

  • Setup: Flame-dry a 100 mL RBF under Nitrogen (

    
    ). Add the crude acid chloride prepared in Phase 1.[1][2][3]
    
  • Solvent: Dissolve the acid chloride in anhydrous Dichloromethane (DCM) (20 mL). Cool to 0°C (ice bath).

  • Nucleophile Addition: In a separate vial, dissolve 4-benzylphenol (1.84 g, 10.0 mmol) and Triethylamine (

    
    )  (2.1 mL, 15.0 mmol) in DCM (10 mL).
    
    • Note: Using a slight excess of base ensures the phenol is deprotonated and neutralizes the HCl generated.

  • Addition: Add the Phenol/Base solution dropwise to the Acid Chloride solution at 0°C over 15 minutes.

    • Observation: White precipitate (

      
      ) will form immediately.[1][2][3]
      
  • Completion: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Solvent: 20% EtOAc/Hexane).[1][2][3]

    • Target

      
      : ~0.6-0.7 (Product is less polar than starting phenol).[1][2][3]
      
Phase 3: Workup & Purification[2][3]
  • Quench: Add water (30 mL) to the reaction mixture.

  • Extraction: Separate organic layer.[1][2][3] Wash with:

    • 1M

      
       (2 x 20 mL) - Removes unreacted amine.[1][2]
      
    • Sat.

      
       (2 x 20 mL) - Removes unreacted acid.[1][2]
      
    • Brine (1 x 20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Recrystallization: The crude solid is likely off-white.[1][2][3] Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.[1][2][3]

    • Yield Expectation: 75-85%.[1][2][3]

Part 4: Process Visualization

The following workflow details the logical flow from raw materials to the isolated pure compound.

SynthesisWorkflow cluster_activation Phase 1: Activation cluster_coupling Phase 2: Coupling cluster_workup Phase 3: Purification Acid 5-Bromo-2-furoic Acid AcidCl Acid Chloride (Intermediate) Acid->AcidCl Reflux 3h SOCl2 SOCl2 + DMF(cat) SOCl2->AcidCl Reaction Mix at 0°C -> RT AcidCl->Reaction Phenol 4-Benzylphenol Phenol->Reaction Base Triethylamine (Et3N) Base->Reaction Crude Crude Mixture Reaction->Crude Wash Wash: HCl / NaHCO3 Crude->Wash Cryst Recrystallization (EtOH) Wash->Cryst Final Pure Ester Cryst->Final

Caption: Operational workflow for the conversion of 5-bromo-2-furoic acid to the target ester via the acid chloride intermediate.

Part 5: Characterization & Safety[2][3]

Analytical Validation

To confirm the synthesis of 4-benzylphenyl 5-bromo-2-furoate, look for these key signals:

  • 1H NMR (

    
    ): 
    
    • 
       ~7.2-7.4 ppm (Multiplet, 9H): Aromatic protons from the benzylphenyl group.[3]
      
    • 
       ~6.5 ppm (Doublet, 1H): Furan ring proton (C4-H).[1][3]
      
    • 
       ~7.1 ppm (Doublet, 1H): Furan ring proton (C3-H).[1][3]
      
    • 
       ~4.0 ppm (Singlet, 2H): Benzylic 
      
      
      
      bridge.[1][3]
  • Mass Spectrometry:

    • Look for the molecular ion peak

      
       or 
      
      
      
      .[1]
    • Isotope Pattern: Due to Bromine (

      
       and 
      
      
      
      ), the mass spectrum should show a characteristic 1:1 doublet ratio for the molecular ion.
Safety Protocols
  • Thionyl Chloride: Potent lachrymator.[1][2][3] Releases

    
     and 
    
    
    
    gas.[1][2][3] Must be used in a high-efficiency fume hood.[1][2][3]
  • Brominated Furoates: Many furan derivatives are potential sensitizers.[1][2][3] Wear nitrile gloves and avoid skin contact.[1][2][3]

  • Waste Disposal: The aqueous washings from the reaction will contain triethylamine hydrochloride and sulfites; dispose of as basic/neutral aqueous waste.[1][2][3]

References

  • Keegstra, M. A. (1992).[1][3] The reaction of 2-furoic acid with thionyl chloride: Preparation of furoyl chloride.[1][2][3].[1][3]

  • Olah, G. A., et al. (1978).[1][3] Friedel-Crafts and Related Reactions.[1][2][3][4][6] Wiley-Interscience.[1][2][3] (Standard text for 4-benzylphenol synthesis).

  • Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[3] Wiley.[1][2][3] (Reference for Schotten-Baumann esterification conditions).

  • PubChem Database. (2024).[1][2][3] 5-Bromo-2-furoic acid - Compound Summary. National Center for Biotechnology Information.[1][2][3] Link[1]

  • Sigma-Aldrich. (2024).[1][2][3][7] Product Specification: 4-Benzylphenol.[1][2][3] Merck KGaA.[1][2][3] Link[1]

Sources

Navigating the Furan Paradox: A Medicinal Chemist’s Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Furan-based compounds in medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, DMPK Researchers

Executive Summary

The furan ring represents a "privileged scaffold" in medicinal chemistry, valued for its ability to improve solubility, serve as a hydrogen bond acceptor, and act as a bioisostere for phenyl and thiophene rings.[1] However, it carries a significant "structural alert": metabolic bioactivation. This guide dissects the tension between furan’s physicochemical utility and its toxicological liabilities, providing a roadmap for safe incorporation into drug candidates.

Part 1: The Physicochemical Argument

Furan is not merely an oxygenated benzene; it is a distinct electronic entity.[1] Its lower aromaticity compared to thiophene and benzene makes it more chemically reactive, while the oxygen atom introduces polarity and H-bond accepting capability (HBA) that its sulfur and carbon counterparts lack.

Comparative Physicochemical Profile

The following table contrasts furan with its standard bioisosteres. Note the significant difference in aromaticity (Resonance Energy) and boiling point, indicating furan's distinct intermolecular forces.

PropertyFuranThiopheneBenzeneImplication for MedChem
Heteroatom Oxygen (O)Sulfur (S)None (C)O is a hard H-bond acceptor; S is soft/lipophilic.
Electronegativity 3.44 (Pauling)2.58 (Pauling)-Furan pulls electron density, lowering

of adjacent protons.
Resonance Energy ~16 kcal/mol~29 kcal/mol~36 kcal/molFuran is least aromatic ; prone to ring-opening/oxidation.
LogP Contribution -1.1 (approx)+0.5 (approx)+2.0Furan lowers LogP, improving aqueous solubility.
Boiling Point 31.3 °C84 °C80.1 °CVolatility issues in early fragment screening.

Key Insight: Use furan when you need to lower LogP and introduce a directional H-bond acceptor in a flat, aromatic cleft. Avoid furan if the scaffold requires high metabolic stability in an oxidative environment without substitution.

Part 2: The Metabolic Liability (The "Elephant in the Room")

The primary hesitation in using furan is its potential for bioactivation. The furan ring is a substrate for Cytochrome P450 enzymes, specifically CYP2E1 (and to a lesser extent CYP2A6).

The Mechanism of Bioactivation

The oxidative opening of the furan ring does not produce a stable metabolite; it generates a highly reactive


-unsaturated dicarbonyl species known as cis-2-butene-1,4-dial (BDA) .
  • Epoxidation: CYP2E1 oxidizes the C2-C3 bond.

  • Ring Opening: The unstable epoxide collapses to form BDA.

  • Nucleophilic Attack: BDA is a potent Michael acceptor. It reacts irreversibly with cellular nucleophiles:

    • Glutathione (GSH): Detoxification pathway.

    • Protein Thiols (Cysteine) & Amines (Lysine): Formation of covalent adducts, leading to hepatotoxicity and potential carcinogenicity.

Visualization: The Bioactivation Pathway

The following diagram illustrates the critical pathway from the parent furan to the toxic protein adduct.

FuranMetabolism Furan Furan Substrate CYP CYP2E1 (Oxidation) Furan->CYP Epoxide Furan-2,3-epoxide (Unstable Intermediate) CYP->Epoxide [O] BDA cis-2-butene-1,4-dial (BDA - Reactive Electrophile) Epoxide->BDA Ring Opening GSH GSH Conjugate (Detoxification) BDA->GSH + Glutathione Protein Protein/DNA Adducts (Hepatotoxicity) BDA->Protein + Cys/Lys Residues

Caption: CYP2E1-mediated bioactivation of furan to the reactive enedial (BDA), leading to either detoxification or toxicity.

Part 3: Protocol - Assessing Metabolic Risk

Do not guess the safety of your furan analog. Validate it using a Glutathione (GSH) Trapping Assay . This experiment detects the formation of reactive metabolites before they cause toxicity in vivo.

Standard Operating Procedure: GSH Trapping Assay

Objective: Detect reactive electrophiles (like BDA) generated by microsomal incubation.

Materials:

  • Test Compound (Furan derivative)[2][3]

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Glutathione (GSH) or Dansyl-GSH (for fluorescence detection)

  • LC-MS/MS system

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation Mix: In a 96-well plate, combine:

    • Phosphate buffer (100 mM, pH 7.4)

    • HLM (1.0 mg/mL final protein concentration)

    • GSH (5 mM excess)

    • Test Compound (10 µM final)

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).

  • Time Course: Incubate for 60 minutes at 37°C with shaking.

  • Termination: Quench reaction with ice-cold Acetonitrile (1:1 v/v) containing an internal standard.

  • Analysis: Centrifuge (3000g, 10 min) to pellet proteins. Inject supernatant into LC-MS/MS.

  • Detection Logic (Self-Validating Step):

    • Scan for the Neutral Loss of 129 Da (characteristic of GSH adduct cleavage).

    • Look for [M + GSH + H]+ peaks (Parent Mass + 307 Da).

    • Interpretation: If GSH adducts are observed >1% of parent turnover, the compound has a "Red Flag" for reactive metabolite formation.

Part 4: Strategic Design & Mitigation

How do we use furan safely? The goal is to prevent the CYP enzyme from accessing the


-carbons (C2/C5) or to reduce the electron density of the ring so it is less prone to oxidation.
The "Safe Furan" Rules
  • Block the

    
    -Positions:  Unsubstituted furans are high-risk. Substitution at both C2 and C5 sterically hinders CYP approach.
    
  • Electron Withdrawal: Attach Electron Withdrawing Groups (EWGs) like

    
    , 
    
    
    
    , or carbonyls directly to the ring. This lowers the HOMO energy, making the ring harder to oxidize.
  • Avoid "Naked" Furans: Never leave a furan ring mono-substituted or unsubstituted in a metabolic soft spot.

Decision Workflow for Medicinal Chemists

Use this logic tree to decide when to deploy a furan scaffold.

FuranDecision Start Need Bioisostere? Solubility Is Solubility/Polarity a Limiting Factor? Start->Solubility Thiophene Use Thiophene (More Stable, Lipophilic) Solubility->Thiophene No FuranCheck Consider Furan. Can you substitute C2 & C5? Solubility->FuranCheck Yes SafeDesign Proceed with 2,5-Disubstituted Furan FuranCheck->SafeDesign Yes Risk High Metabolic Risk. Require EWG (e.g., -CF3) FuranCheck->Risk No Test Mandatory: Run GSH Trapping Assay SafeDesign->Test Risk->Test

Caption: Decision matrix for incorporating furan rings into lead candidates.

Part 5: Synthetic Protocol (Suzuki-Miyaura Coupling)

While the Paal-Knorr synthesis builds the ring, medicinal chemists typically attach pre-formed furan rings to scaffolds using cross-coupling. The Suzuki-Miyaura reaction is the industry standard for this.

Application: Attaching a furan moiety to an aryl halide scaffold.

Protocol:

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Furan-2-boronic acid (1.2 - 1.5 equiv) [Note: Furan boronic acids can be unstable; use immediately or store frozen].

    • Catalyst:

      
       (0.05 equiv) - Robust for heterocyclic couplings.
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (for difficult substrates).
    • Solvent: Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical: Oxygen promotes homocoupling and boronic acid decomposition).

    • Add Aryl Halide, Boronic Acid, Base, and Catalyst to a microwave vial.

    • Add degassed solvent. Seal.

    • Reaction: Heat to 80-100°C for 2-4 hours (or 110°C for 30 min in microwave).

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over

      
      .
      
  • Purification: Flash chromatography. Note: Furans can be acid-sensitive; avoid highly acidic silica or add 1%

    
     to the eluent if degradation is observed.
    

Part 6: Case Studies

The Success: Furosemide (Lasix)
  • Structure: Contains a furan ring substituted at the 2-position (furfuryl amine).

  • Why it works: The furan is not the primary metabolic soft spot; the molecule is rapidly excreted renaly. However, high doses can lead to toxicity, partly linked to the furan moiety. It remains a WHO Essential Medicine.

The Warning: Nitrofurantoin
  • Structure: Nitrofuran antibiotic.

  • Mechanism: The nitro group is reduced by bacterial flavoproteins to reactive intermediates.

  • Lesson: While effective, the "nitrofuran" moiety is a known structural alert for mutagenicity. Modern medicinal chemistry generally avoids placing nitro groups on furan rings due to this "double whammy" of toxicity (ring opening + nitro reduction).

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Pillai, Y. et al. (2005). "Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes." Drug Metabolism and Disposition. Link

  • Kirsch, P. (2008). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • BenchChem. (2025). "Furan vs. Thiophene Analogs: A Head-to-Head Comparison." Link

Sources

5-Bromo-2-Furoic Acid: A Versatile Scaffold for Medicinal Chemistry and Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-furoic acid (5-BFA) represents a high-value "privileged scaffold" in organic synthesis and drug discovery.[1] Its unique bifunctional nature—possessing an electrophilic bromine at the C5 position and a nucleophilic/electrophilic carboxylic acid at C2—allows for orthogonal functionalization.[1] This guide details the technical exploitation of 5-BFA, focusing on its role as a precursor for PTP1B inhibitors (diabetes), TOFA (lipid metabolism), and advanced conducting polymers.

Part 1: Chemical Architecture & Reactivity Profile

The utility of 5-BFA lies in its ability to serve as a central "hub" for divergent synthesis.[1] The furan ring is electron-rich, yet the electron-withdrawing carbonyl group at C2 stabilizes the system, while the C5-bromine activates the ring for metal-catalyzed cross-coupling.

Reactivity Logic
  • C5 Position (Bromine): Acts as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira).[1] The bromine is a labile leaving group, facilitating the introduction of aryl, heteroaryl, or vinyl groups.

  • C2 Position (Carboxylic Acid): Serves as a handle for amidation, esterification, or reduction.[1] It is often the "warhead" binding site in enzyme inhibitors (e.g., interacting with the catalytic pocket of phosphatases).

G Core 5-Bromo-2-Furoic Acid (Core Scaffold) C5 C5-Bromine (Electrophilic Site) Core->C5 C2 C2-Carboxylic Acid (Nucleophilic/Binding Site) Core->C2 Suzuki Suzuki/Stille Coupling (Aryl/Heteroaryl Extension) C5->Suzuki Pd(0) Catalyst Amide Amidation/Esterification (Peptidomimetics/Prodrugs) C2->Amide Coupling Reagents (EDC/HOBt)

Figure 1: Orthogonal reactivity map of 5-bromo-2-furoic acid, illustrating the dual-functionalization strategy.

Part 2: Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-aryl-2-furoic acid derivatives. The choice of base and solvent is critical to prevent protodeboronation of the boronic acid.

Reagents:

  • 5-Bromo-2-furoic acid (1.0 equiv)[2][3]

  • Arylboronic acid (1.2–1.5 equiv)[1][4]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)[1]

  • Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube or microwave vial, combine 5-bromo-2-furoic acid, arylboronic acid, and the Palladium catalyst.

  • Inertion: Evacuate and backfill with Argon (3 cycles) to remove oxygen, which can poison the Pd(0) species.[1]

  • Solvation: Add degassed 1,4-dioxane and the aqueous base solution via syringe under Argon flow.

  • Reaction: Heat the mixture to 80–100°C. Monitor via TLC (typically 2–4 hours).

    • Note: If using microwave irradiation, heat to 100°C for 20–30 minutes.[1]

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid). Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: C2-Amidation via Acid Chloride Activation

Direct coupling with amines is essential for creating pharmacologically active amides.[1]

Reagents:

  • 5-Bromo-2-furoic acid (1.0 equiv)[2][3]

  • Thionyl Chloride (SOCl₂) (excess)[1]

  • Amine (R-NH₂) (1.1 equiv)[1]

  • Base: Triethylamine (Et₃N) or DIPEA (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 5-bromo-2-furoic acid in anhydrous DCM. Add SOCl₂ dropwise (catalytic DMF may be added).[1] Reflux for 2 hours until gas evolution ceases.

  • Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil/solid).[1] Do not purify.

  • Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.[1][5]

  • Addition: Add the amine and Et₃N dropwise. Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and sat.[1] NaHCO₃ (to remove unreacted acid).[1]

  • Crystallization: Many 5-bromo-furoamides crystallize directly upon concentration or addition of cold ether.[1]

Part 3: Medicinal Chemistry Applications[4][6]

PTP1B Inhibitors (Diabetes Type 2)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1] 5-BFA derivatives act as non-hydrolyzable phosphotyrosine mimetics.[1][6] The carboxylic acid (or its isostere) binds to the active site Arg221, while the hydrophobic 5-aryl tail (introduced via Suzuki coupling) targets the secondary aryl-phosphate binding site, enhancing selectivity over other phosphatases.

TOFA (Lipid Metabolism)

Compound: 5-(Tetradecyloxy)-2-furoic acid (TOFA).[1][2] Mechanism: TOFA is an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1] It blocks the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. Synthesis Insight: TOFA is synthesized by nucleophilic aromatic substitution (SnAr) or etherification where the bromine at C5 is displaced by a long-chain alkoxide (tetradecanol anion).[1]

Antimicrobial Agents

Nitrofuran antibiotics (e.g., Nitrofurantoin) utilize the furan core.[1] 5-BFA derivatives are explored as next-generation agents that resist bacterial efflux pumps.[1] The bromine atom provides a handle to attach cationic side chains that increase permeability in Gram-negative bacteria.[1]

Table 1: Comparative Activity of 5-BFA Derivatives

Derivative ClassTarget / ApplicationR-Group (C5)R-Group (C2)Key Outcome
Biphenyl-Furoic Acids PTP1B Inhibitor (Diabetes)4-phenyl-benzyl-COOHIC50 < 1.0 µM; Improved insulin sensitivity [1].[1][6]
TOFA Hypolipidemic (ACC Inhibitor)-O-(CH2)13-CH3-COOHBlocks fatty acid synthesis in hepatocytes [2].[1]
Furoyl-Amides Antimicrobial (S. aureus)-Br-CONHR (Aryl)Synergistic with streptomycin; disrupts biofilm [3].[1]
Conducting Polymers Organic ElectronicsThiophene/Fluorene-H / PolymerTunable bandgap; electrochromic properties [4].[1]

Part 4: Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for designing PTP1B inhibitors using the 5-BFA scaffold.

SAR Scaffold 5-Bromo-2-Furoic Acid Scaffold Head C2: Acidic Head Group (Binds Arg221 in PTP1B) Scaffold->Head Retain COOH or Bioisostere (TZD) Tail C5: Hydrophobic Tail (Targets Secondary Pocket) Scaffold->Tail Suzuki Coupling with Biphenyl/Aryl Systems Activity High Potency & Selectivity (IC50 < 1 µM) Head->Activity Linker Linker Optimization (Rigidity/Solubility) Tail->Linker Spacer Length Tail->Activity

Figure 2: SAR design strategy for transforming 5-bromo-2-furoic acid into potent PTP1B inhibitors.

Part 5: References

  • Discovery of novel PTP1B inhibitors with antihyperglycemic activity. Acta Pharmacologica Sinica. Available at: [Link]

  • Synthetic process for preparing 2-furoic acid derivatives (TOFA). Google Patents (WO2016126975A1). Available at: [1]

  • Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Electropolymerization of Furan End-capped Dibenzothiophene. International Journal of Electrochemical Science. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling. NIH / PMC. Available at: [Link]

Sources

Methodological & Application

Application Note: Esterification of 5-Bromo-2-Furoic Acid with 4-Benzylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-benzylphenyl 5-bromo-2-furoate via the esterification of 5-bromo-2-furoic acid with 4-benzylphenol .

Esterification of phenols presents unique challenges compared to aliphatic alcohols due to the reduced nucleophilicity of the phenolic hydroxyl group (pKa ~10) and the steric bulk of the benzyl substituent. Furthermore, the 5-bromo-2-furoic acid scaffold requires careful handling to prevent dehalogenation or furan ring opening under harsh conditions.

This protocol prioritizes two methodologies:

  • Acyl Chloride Activation (Method A): The robust, scalable "Gold Standard" for high yields.

  • Steglich Esterification (Method B): A mild, carbodiimide-mediated approach suitable for small-scale screening or acid-sensitive analogs.

Strategic Analysis & Retosynthesis

The Challenge
  • Nucleophilicity: 4-Benzylphenol is a weak nucleophile. Standard Fischer esterification (acid + alcohol

    
     ester + water) is unfavorable and slow; the equilibrium lies heavily to the left.[1]
    
  • Substrate Stability: While 5-bromo-2-furoic acid is relatively stable, the carbon-bromine bond on the furan ring can be susceptible to reduction or nucleophilic aromatic substitution under extreme conditions.

  • Sterics: The benzyl group at the para position of the phenol adds molecular weight and lipophilicity but poses minimal steric hindrance to the reaction center.

Reaction Pathways

We will utilize electrophilic activation of the carboxylic acid to overcome the poor nucleophilicity of the phenol.

ReactionPathways Acid 5-Bromo-2-furoic Acid Activation Activation Strategy Acid->Activation Phenol 4-Benzylphenol MethodA Method A: Acyl Chloride (SOCl2) Activation->MethodA Scale-up MethodB Method B: Steglich Coupling (DCC/DMAP) Activation->MethodB Mild/Screening IntermediateA 5-Bromo-2-furoyl Chloride MethodA->IntermediateA IntermediateB O-Acylisourea Active Ester MethodB->IntermediateB + Phenol Product Target Ester: 4-Benzylphenyl 5-bromo-2-furoate IntermediateA->Product + Phenol + Et3N IntermediateB->Product

Figure 1: Strategic reaction pathways for the synthesis of 4-benzylphenyl 5-bromo-2-furoate.

Method A: Acyl Chloride Activation (Preferred)

Best for: Scale-up (>1g), high yield, and ease of purification.[1]

Mechanism

The carboxylic acid is converted to the highly electrophilic acyl chloride using thionyl chloride (


).[1] The acyl chloride then undergoes nucleophilic acyl substitution by the phenoxide (generated in situ by base), releasing chloride as a leaving group.
Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
5-Bromo-2-furoic acid 190.981.0Limiting Reagent
Thionyl Chloride (

)
118.973.0 - 5.0Chlorinating Agent
DMF (Dimethylformamide) 73.09Cat. (2-3 drops)Catalyst (Vilsmeier-Haack type)
4-Benzylphenol 184.231.1Nucleophile
Triethylamine (

)
101.191.5Acid Scavenger (Base)
Dichloromethane (DCM) -SolventReaction Medium
Protocol
  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (

      
       or 
      
      
      
      line), suspend 5-bromo-2-furoic acid (1.0 equiv) in anhydrous DCM (optional, can be run neat if
      
      
      is in large excess).
    • Add Thionyl Chloride (3.0–5.0 equiv) carefully.[1]

    • Add 2-3 drops of DMF . Note: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.[1]
    • Reflux the mixture at 45°C–50°C for 2–3 hours until the solution becomes clear (indicating consumption of the solid acid).

    • Critical Step: Remove excess

      
       via rotary evaporation. Add dry toluene (10 mL) and evaporate again (azeotropic removal) to ensure all traces of thionyl chloride and HCl are removed. The residue is the crude 5-bromo-2-furoyl chloride  (usually a yellow/brown oil or low-melting solid).
      
  • Esterification:

    • Dissolve the crude acid chloride in anhydrous DCM (5–10 mL per gram of starting acid).[1] Cool to 0°C in an ice bath.

    • In a separate flask, dissolve 4-benzylphenol (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM.

    • Add the phenol/base solution dropwise to the cold acid chloride solution over 15–20 minutes. Exothermic reaction.[1]

    • Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (checking for disappearance of phenol).[1]

  • Workup:

    • Quench with water.[5]

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess amine).[1]

      • Saturated

        
         (to remove unreacted acid).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.[7]
      

Method B: Steglich Esterification (Alternative)

Best for: Small scale (<500mg), acid-sensitive substrates, or avoiding noxious


 fumes.[1]
Mechanism

DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to form an O-acylisourea.[1][8] DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst, forming a reactive N-acylpyridinium intermediate that is rapidly attacked by the phenol.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
5-Bromo-2-furoic acid 190.981.0Limiting Reagent
4-Benzylphenol 184.231.0 - 1.1Nucleophile
DCC 206.331.1 - 1.2Coupling Agent
DMAP 122.170.1 (10 mol%)Catalyst
DCM or

-SolventReaction Medium
Protocol
  • Setup:

    • In a dry RBF, dissolve 5-bromo-2-furoic acid (1.0 equiv) and 4-benzylphenol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Add DMAP (0.1 equiv).[1]

  • Coupling:

    • Cool the solution to 0°C.

    • Add DCC (1.2 equiv) dissolved in a minimal amount of DCM dropwise.[1]

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form within minutes.[1]

    • Stir at 0°C for 30 minutes, then warm to RT and stir overnight.

  • Workup:

    • Filtration: Filter off the precipitated DCU byproduct through a Celite pad or sintered glass funnel. Rinse the cake with cold DCM.

    • Washing: Wash the filtrate with 0.5M HCl (to remove DMAP) and saturated

      
      .[1]
      
    • Dry over

      
       and concentrate.
      

Purification & Characterization

Purification

The crude product from either method is likely a solid.

  • Recrystallization: The preferred method. Dissolve in hot Ethanol or an Ethyl Acetate/Hexane mixture. Cool slowly to induce crystallization.

  • Flash Chromatography: If impurities persist.

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).[1] The ester is less polar than both the acid and the phenol.

Characterization Criteria
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (

    
    ): 
    
    • Furan protons: Two doublets (or d doublets) in the aromatic region (

      
       6.5 - 7.5 ppm).[1]
      
    • Phenol aromatic protons: AA'BB' system for the phenol ring (

      
       7.0 - 7.4 ppm).[1]
      
    • Benzyl group: Multiplet for the phenyl ring (

      
       7.2 - 7.4 ppm) and a singlet for the benzylic 
      
      
      
      (
      
      
      ~3.9 - 4.0 ppm).[1]
  • IR Spectroscopy:

    • Strong Carbonyl (

      
      ) stretch: ~1715–1730 
      
      
      
      (Ester).[1]
    • Absence of broad OH stretch (3200-3500

      
      ).[1]
      

Safety & Hazards

  • 5-Bromo-2-furoic acid: Irritant. Avoid inhalation of dust.

  • Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water. Must be handled in a fume hood.

  • DCC: Potent allergen and sensitizer. Avoid skin contact.

  • Brominated compounds: Generally, halogenated furans should be treated as potential alkylating agents; use gloves and proper PPE.

References

  • Steglich Esterification (Original Method): Neises, B., & Steglich, W. (1978).[1][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [1]

  • Acyl Chloride Activation of Furoic Acids: Keegstra, M. A. (1992). The reaction of 2-furoic acid with thionyl chloride. Tetrahedron, 48(13), 2681-2690. (General precedent for furoyl chloride stability).[1]

  • Synthesis of 5-Bromo-2-furoic Acid Derivatives: PubChem Compound Summary for CID 68511, 5-Bromo-2-furoic acid. [1]

  • DMAP Catalysis Mechanism: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[7] Angewandte Chemie International Edition, 17(8), 569-583. [1]

Sources

Application Note: Mechanistic Profiling of MIF Inhibition using 4-Benzylphenyl 5-bromo-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the validation and utilization of 4-Benzylphenyl 5-bromo-2-furoate , a specialized chemical probe designed to target Macrophage Migration Inhibitory Factor (MIF) .

Based on the pharmacophore (5-bromo-2-furoate moiety linked to a hydrophobic 4-benzylphenyl tail), this compound functions as a potent inhibitor of MIF's tautomerase and cytokine activity, likely acting via the N-terminal Proline-1 active site.

Introduction & Chemical Biology

4-Benzylphenyl 5-bromo-2-furoate is a small-molecule inhibitor designed to target the pleiotropic cytokine and enzyme MIF (Macrophage Migration Inhibitory Factor). MIF is a critical upstream regulator of innate immunity, driving inflammation in sepsis, rheumatoid arthritis, and tumorigenesis.

Mechanistic Rationale

The compound consists of two critical pharmacophores:[1]

  • 5-Bromo-2-furoate Headgroup: mimics the enol-keto tautomer of p-hydroxyphenylpyruvate (4-HPP), the physiological substrate of MIF. This moiety docks into the catalytic pocket defined by Proline-1 (Pro-1).

  • 4-Benzylphenyl Tail: Provides steric bulk and hydrophobicity, anchoring the molecule within the MIF trimer interface or the solvent-exposed channel, preventing the binding of MIF to its receptor, CD74.

Key Application: This compound is utilized to dissect MIF-dependent signaling pathways, specifically differentiating between MIF’s enzymatic (tautomerase) activity and its receptor-mediated (CD74/CD44) pro-inflammatory signaling.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway inhibition mechanism. The compound blocks the tautomerase site, which allosterically disrupts the CD74 interaction, halting downstream ERK1/2 and PI3K/Akt phosphorylation.

MIF_Signaling_Inhibition Compound 4-Benzylphenyl 5-bromo-2-furoate Pro1 Proline-1 (Active Site) Compound->Pro1 Inhibits (Comp/Allosteric) CD74 CD74 Receptor Compound->CD74 Blocks Binding (Downstream Effect) MIF_Trimer MIF Trimer (Active Cytokine) MIF_Trimer->Pro1 Contains MIF_Trimer->CD74 Binds Pro1->MIF_Trimer Conformational Lock CD44 CD44 Co-Receptor CD74->CD44 Recruits Src Src Kinase CD44->Src Activates ERK ERK1/2 (MAPK Pathway) Src->ERK Phosphorylation AKT PI3K / AKT (Survival Pathway) Src->AKT Phosphorylation Outcome Cell Migration & Inflammation ERK->Outcome Promotes AKT->Outcome Promotes

Caption: Mechanism of Action: The furoate derivative targets the MIF Pro-1 site, disrupting CD74 signal transduction.

Protocol A: MIF Tautomerase Inhibition Assay (Biochemical)

This cell-free assay is the "Gold Standard" for validating the binding of furoate derivatives to MIF. It utilizes L-Dopachrome methyl ester, a chromogenic substrate that MIF converts to a colorless indole derivative.

Reagents Required[3][4][5][6][7][8][9][10]
  • Recombinant Human MIF (rhMIF): Prepare at 100 nM stock in PBS.

  • Substrate: L-Dopachrome methyl ester (Freshly prepared).

    • Preparation: Mix 2.4 mM L-Dopa methyl ester with 4.8 mM Sodium Periodate for 5 min.

  • Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.0.

  • Compound: 4-Benzylphenyl 5-bromo-2-furoate (Dissolved in DMSO).

Experimental Workflow
  • Plate Setup: Use a 96-well clear UV-transparent microplate.

  • Enzyme Addition: Add 180 µL of Assay Buffer containing rhMIF (Final concentration: 50–100 nM) to sample wells.

    • Blank: Buffer only (no MIF).

  • Inhibitor Incubation: Add 2 µL of compound (various concentrations: 0.1 µM – 100 µM).

    • Control: Add 2 µL DMSO.

    • Incubate: 15 minutes at Room Temperature (RT) to allow equilibrium binding at the active site.

  • Reaction Initiation: Add 20 µL of L-Dopachrome methyl ester substrate to all wells immediately before reading.

  • Kinetic Reading: Monitor Absorbance at 475 nm (OD475) every 10 seconds for 2 minutes.

Data Analysis & Validation

MIF tautomerase activity causes a decrease in OD475 over time. The inhibitor will preserve the color.

VariableCalculation / Formula
Velocity (V) Slope of the linear portion of the curve (ΔOD475/min).
% Inhibition

IC50 Plot % Inhibition vs. Log[Compound] using non-linear regression (4-parameter fit).

Expert Insight: 5-bromo-2-furoates are often tight-binding inhibitors. If the IC50 shifts significantly with pre-incubation time (e.g., 15 min vs 60 min), check for covalent modification of Proline-1.

Protocol B: Transwell Cell Migration Assay (Functional)

This assay validates the compound's ability to block MIF-mediated chemotaxis in macrophages or cancer cells (e.g., RAW 264.7 or MDA-MB-231).

Reagents & Equipment[3][9][11]
  • Cells: RAW 264.7 Macrophages (starved overnight in 0.5% FBS).

  • Chemoattractant: Recombinant MIF (50 ng/mL) or conditioned medium.

  • Chambers: 24-well Transwell inserts (8.0 µm pore size).

  • Detection: Crystal Violet stain or Calcein-AM.

Step-by-Step Protocol
  • Preparation:

    • Resuspend starved cells at

      
       cells/mL in serum-free media.
      
    • Pre-treat cells with 4-Benzylphenyl 5-bromo-2-furoate (10 µM, 50 µM) or DMSO for 30 minutes.

  • Seeding (Upper Chamber):

    • Add 200 µL of cell suspension (containing inhibitor) to the upper insert.

  • Chemoattractant (Lower Chamber):

    • Add 600 µL of media containing rhMIF (50 ng/mL) to the bottom well.

    • Negative Control: Media without MIF.

  • Migration:

    • Incubate for 4–12 hours at 37°C, 5% CO2.

  • Fixation & Staining:

    • Aspirate media. Swab the interior of the insert to remove non-migrated cells.

    • Fix migrated cells (bottom of membrane) with 4% Paraformaldehyde (10 min).

    • Stain with 0.5% Crystal Violet (10 min).

  • Quantification:

    • Image 5 random fields per insert at 10x magnification.

    • Count cells or elute dye with 10% Acetic Acid and measure OD590.

Expected Results & Troubleshooting

Expected Data Profile
AssayControl (DMSO)+ Compound (Low Dose)+ Compound (High Dose)Interpretation
Tautomerase (OD475) Rapid DecreaseSlower DecreaseStable ODDirect Active Site Blockade
Migration (Cell Count) High (>100 cells/field)ModerateLow (<20 cells/field)Disruption of CD74 Signaling
Troubleshooting Guide
  • Issue: Low inhibition in cell assays despite high potency in enzymatic assays.

    • Root Cause:[2][3] Ester hydrolysis.[4] The "furoate ester" might be cleaved by intracellular esterases.

    • Solution: Perform a stability assay in plasma/media. If unstable, consider using the non-esterified acid version as a control, though cell permeability will decrease.

  • Issue: Compound precipitates in buffer.

    • Root Cause:[2][3] The 4-benzylphenyl tail is highly hydrophobic.

    • Solution: Ensure final DMSO concentration is 0.5–1.0%. Do not exceed 100 µM in aqueous buffer.

References

  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry.

  • Al-Abed, Y., et al. (2005). "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis." Journal of Experimental Medicine.

  • Orita, M., et al. (2001). "Coumaran-2-ones as inhibitors of macrophage migration inhibitory factor (MIF)." Bioorganic & Medicinal Chemistry Letters.

  • Cronsøe, M. J., et al. (2020). "Characterization of the MIF Tautomerase Activity and its Inhibition." Methods in Molecular Biology.

Sources

Potential therapeutic applications of 4-Benzylphenyl 5-bromo-2-furoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Therapeutic Profiling of 4-Benzylphenyl 5-bromo-2-furoate Derivatives

Executive Summary & Chemical Rationale

4-Benzylphenyl 5-bromo-2-furoate represents a strategic scaffold in medicinal chemistry, combining a reactive heterocyclic warhead with a lipophilic anchor.[1] This application note details the therapeutic profiling of this derivative, focusing on its potential as a dual-action anti-inflammatory agent and a membrane-active antimicrobial .[1]

Structural Activity Relationship (SAR) Logic:

  • 5-Bromo-2-furoate Moiety: The furan ring serves as a bioisostere for phenyl rings in NSAIDs, while the 5-bromo substitution enhances metabolic stability and halogen-bonding capability within enzyme active sites (e.g., Serine-530 in COX-2).[1]

  • 4-Benzylphenyl Moiety: This bulky, lipophilic group (

    
    ) mimics the hydrophobic arachidonic acid tail, facilitating entry into lipid bilayers and hydrophobic pockets of enzymes like 5-Lipoxygenase (5-LOX).
    

Therapeutic Application I: Anti-Inflammatory (Dual COX/LOX Inhibition)

Rationale

Traditional NSAIDs often target Cyclooxygenase (COX) but fail to inhibit Lipoxygenase (LOX), leading to a "shunt" of arachidonic acid toward leukotriene production (causing gastric toxicity and bronchospasm). The 4-benzylphenyl 5-bromo-2-furoate scaffold is designed to span the hydrophobic channel of COX-2 while providing sufficient bulk to potentially interfere with the 5-LOX iron-active site.[1]

Experimental Protocol: COX-2 Inhibition Screening (Colorimetric)

Objective: Determine the IC50 of the derivative against recombinant human COX-2.[1]

Materials:

  • Recombinant human COX-2 enzyme.[1]

  • Substrate: Arachidonic Acid.[1]

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]

  • Heme cofactor.[1]

  • Vehicle: DMSO (Final concentration < 2%).[1]

Workflow:

  • Preparation: Dissolve 4-Benzylphenyl 5-bromo-2-furoate in 100% DMSO to make a 10 mM stock. Perform serial dilutions (0.1 µM to 100 µM) in Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Enzyme Activation: Incubate COX-2 enzyme with Heme cofactor for 15 minutes at 25°C to reconstitute the holoenzyme.

  • Inhibitor Incubation: Add 10 µL of the test compound dilution to 160 µL of the enzyme mixture. Incubate for 10 minutes at 25°C.

    • Control: DMSO only (100% Activity).[1]

    • Background: No Enzyme (0% Activity).[1]

  • Reaction Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

    • Mechanism:[1][2] COX-2 converts arachidonic acid to PGG2.[1] The reduction of PGG2 to PGH2 oxidizes TMPD, causing a color change (blue).[1]

  • Measurement: Monitor absorbance at 590 nm kinetically for 5 minutes.

  • Analysis: Calculate the slope of the linear portion of the curve.

    
    
    

Data Interpretation:

IC50 Value (µM) Classification Therapeutic Potential
< 1.0 Potent Inhibitor High (Lead Candidate)
1.0 - 10.0 Moderate Optimization Required

| > 50.0 | Weak/Inactive | Low |[1]

Therapeutic Application II: Antimicrobial Activity

Rationale

Halogenated furan derivatives possess intrinsic bactericidal properties.[1] The addition of the benzylphenyl group increases the molecule's ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus) and disrupt cell membrane integrity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards).

Workflow:

  • Inoculum Prep: Cultivate Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to reach

    
     CFU/mL (verify via OD600).[1]
    
  • Compound Dilution: Prepare a 2-fold serial dilution of the furoate derivative in a 96-well plate.

    • Range: 128 µg/mL down to 0.25 µg/mL.[1]

    • Solvent Control: Ensure DMSO is < 1% in final wells to prevent solvent toxicity.[1]

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or absorbance reading at 600 nm.

    • MIC Definition: The lowest concentration with no visible growth.[1]

  • MBC Determination (Optional): Plate 10 µL from clear wells onto agar. The lowest concentration yielding < 5 colonies (99.9% kill) is the Minimum Bactericidal Concentration (MBC).

Synthesis & Characterization Protocol

To ensure reproducibility, the compound must be synthesized with high purity (>98%) before biological testing.[1]

Reaction Scheme:


[1]

Step-by-Step Synthesis:

  • Activation: In a round-bottom flask, dissolve 5-bromo-2-furoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Coupling: Add 4-Benzylphenol (1.1 eq) and DMAP (0.1 eq, catalyst).

  • Dehydration: Cool to 0°C. Dropwise add DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq) dissolved in DCM.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours. A white precipitate (DCU) will form.[1]

  • Workup: Filter off the DCU precipitate.[1] Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.[1]

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: 10% EtOAc in Hexane).

  • Validation:

    • 1H NMR (CDCl3): Look for furan doublets (

      
       6.5–7.[1]2) and benzylphenyl aromatic signals.[1]
      
    • Melting Point: Sharp range indicates purity (Target: ~128–132°C range typical for this class).

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the synthesis pathway and the hypothesized dual-binding mechanism in the COX-2 active site.

G cluster_0 Synthesis Phase cluster_1 Therapeutic Targets Start 5-Bromo-2-furoic Acid Intermediate Esterification (DCM, 0°C -> RT) Start->Intermediate Reagent 4-Benzylphenol Reagent->Intermediate Catalyst DCC / DMAP (Coupling Agents) Catalyst->Intermediate Product 4-Benzylphenyl 5-bromo-2-furoate Intermediate->Product  Purification COX2 COX-2 Inhibition (Anti-Inflammatory) Product->COX2  High Affinity LOX 5-LOX Inhibition (Prevents Shunt) Product->LOX  Lipophilic Tail Membrane Bacterial Membrane Disruption (MIC) Product->Membrane  Permeation

Caption: Figure 1.[1][3][4] Synthesis workflow and divergent therapeutic targets for 4-Benzylphenyl 5-bromo-2-furoate.

Mechanism cluster_site COX-2 Active Site Interaction Compound 4-Benzylphenyl 5-bromo-2-furoate Hydrophobic Hydrophobic Channel (Benzylphenyl tail) Compound->Hydrophobic  Anchoring Ser530 Ser-530 / Tyr-385 (H-Bonding) Compound->Ser530  Steric Block Halogen Halogen Bond (5-Bromo - Carbonyl) Compound->Halogen  Stabilization Result Inhibition of PGG2 Synthesis Hydrophobic->Result Ser530->Result Halogen->Result

Caption: Figure 2.[1] Hypothesized binding mode within the COX-2 enzymatic pocket.

References

  • Bertinaria, M., et al. (2012).[1] "Hybrid compounds as a new strategy for the development of anti-inflammatory agents."[1] Current Medicinal Chemistry.

  • Popiołek, L. (2017).[1] "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research.

  • Rao, P. N. P., & Knaus, E. E. (2008).[1] "Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond." Journal of Pharmacy & Pharmaceutical Sciences.

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

  • Husain, A., et al. (2019).[1] "Synthesis and biological evaluation of some new furan derivatives as anti-inflammatory and antimicrobial agents." Arabian Journal of Chemistry.

Sources

Use of 4-Benzylphenyl 5-bromo-2-furoate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Benzylphenyl 5-bromo-2-furoate as a Bifunctional Scaffold in Medicinal Chemistry

Part 1: Introduction & Strategic Utility

4-Benzylphenyl 5-bromo-2-furoate is a specialized, high-value chemical intermediate utilized primarily in the synthesis of pharmaceutical libraries and bioactive furan derivatives. Its structural uniqueness lies in its bifunctionality: it possesses an electrophilic 5-bromo handle for transition-metal-catalyzed cross-couplings and a 4-benzylphenyl ester moiety.

Unlike simple methyl or ethyl esters, the 4-benzylphenyl ester serves two strategic roles in drug development pipelines:

  • Activated Ester Surrogate: Phenyl esters are significantly more reactive toward aminolysis than alkyl esters due to the lower pKa of the leaving group (phenol vs. alcohol). This allows for direct conversion to amides without prior hydrolysis to the carboxylic acid.

  • Lipophilic Handle: The bulky 4-benzylphenyl group imparts significant lipophilicity (logP enhancement), facilitating the purification of intermediates via normal-phase chromatography and improving the solubility of the core scaffold in non-polar organic solvents used during catalysis.

This compound is a critical building block for synthesizing 5-substituted furan-2-carboxamides , a motif found in EGFR inhibitors, antitubercular agents, and quorum-sensing inhibitors.

Part 2: Chemical Properties & Stability

PropertyDataRelevance
Molecular Formula C₂₄H₁₇BrO₃Core scaffold tracking
Molecular Weight 433.30 g/mol Mass spectrometry confirmation
Appearance Off-white to pale yellow solidVisual purity check
Solubility Soluble in DCM, THF, DMF; Insoluble in waterCompatible with standard organic synthesis
Reactivity Profile C5-Bromine: High reactivity for Pd-catalyzed coupling.C2-Ester: Moderate reactivity; stable to weak bases, reactive to amines/strong nucleophiles.[1][2][3]Orthogonal functionalization strategy

Part 3: Application Workflows

The utility of 4-Benzylphenyl 5-bromo-2-furoate is best realized through a divergent synthesis strategy . Researchers can modify the C5 position first (preserving the ester) or modify the ester first (preserving the bromide), depending on the target library's needs.

Workflow Diagram: Divergent Functionalization

G Start 4-Benzylphenyl 5-bromo-2-furoate Suzuki Path A: Suzuki Coupling (C5 Modification) Start->Suzuki Ar-B(OH)2, Pd(0) Amidation Path B: Direct Aminolysis (C2 Modification) Start->Amidation R-NH2, Heat Intermediate1 5-Aryl-2-furoate Ester Suzuki->Intermediate1 Intermediate2 5-Bromo-2-carboxamide Amidation->Intermediate2 Final Target Therapeutic (5-Aryl-furan-2-carboxamide) Intermediate1->Final Aminolysis Intermediate2->Final Suzuki Coupling

Caption: Divergent synthetic pathways allowing orthogonal modification of the C5-bromide and C2-ester moieties.

Part 4: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: To introduce an aryl or heteroaryl group at the 5-position while retaining the ester functionality.

Mechanistic Insight: The electron-deficient nature of the furoate ring facilitates oxidative addition of the Pd(0) catalyst into the C-Br bond. The bulky 4-benzylphenyl group prevents catalyst poisoning by sterically shielding the ester carbonyl from coordination.

Materials:

  • Substrate: 4-Benzylphenyl 5-bromo-2-furoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[4][5]

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (3 mol%) – Chosen for stability and efficiency with electron-deficient halides.

  • Base: Potassium Phosphate (K₃PO₄, 2.0 equiv)[4]

  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inertion: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.03 mmol) quickly under a positive pressure of nitrogen.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and Water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a fluorescent product spot should appear.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Rinse with EtOAc.[4][6]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation Check:

  • Success Indicator: 1H NMR should show the disappearance of the C5-furan proton (singlet/doublet ~6.6 ppm) and the appearance of new aromatic signals corresponding to the coupled aryl ring.

Protocol B: Direct Aminolysis (Amide Formation)

Objective: To convert the ester directly to an amide using an amine nucleophile, bypassing the carboxylic acid intermediate.

Mechanistic Insight: The 4-benzylphenol acts as a good leaving group (pKa ~10) compared to methanol (pKa ~15.5). This allows amines to attack the carbonyl carbon directly under thermal conditions, often without additional coupling reagents like EDC or HATU.

Materials:

  • Substrate: 4-Benzylphenyl 5-bromo-2-furoate (or the Suzuki product from Protocol A)

  • Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)

  • Solvent: Toluene (anhydrous) or Ethanol (for volatile amines)

  • Additive: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) – Optional catalyst for steric amines.

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (0.5 mmol) in Toluene (3 mL).

  • Addition: Add the amine (1.0 mmol).

  • Reaction:

    • For reactive amines (e.g., benzylamine): Stir at 60°C for 2 hours.

    • For unreactive amines (e.g., anilines): Add TBD (0.05 mmol) and heat to 100°C (reflux) for 12 hours.

  • Monitoring: Monitor by TLC. The high UV activity of the released 4-benzylphenol byproduct (Rf ~0.3 in Hex/EtOAc 3:1) serves as an internal reaction progress indicator.

  • Workup: Dilute with EtOAc and wash with 1M NaOH (2x 10 mL). Crucial Step: The NaOH wash removes the 4-benzylphenol byproduct, leaving the pure amide in the organic layer.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize or chromatograph if necessary.

Part 5: References

  • BenchChem. Phenyl 5-bromofuran-2-carboxylate chemical properties and applications. Retrieved from

  • MDPI. Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid via Suzuki Coupling. Molecules 2022. Retrieved from

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Catalyst Selection. Retrieved from

  • National Institutes of Health (NIH). Mechanisms of Hydrolysis of Phenyl- and Benzyl Esters. Org Biomol Chem. 2011.[7] Retrieved from

  • Yoneda Labs. Practical Guide to Suzuki-Miyaura Cross-Coupling. Retrieved from

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 5-bromo-2-furoic acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Triage

5-Bromo-2-furoic acid (CAS: 585-70-6) is a critical intermediate in the synthesis of pharmaceutical scaffolds and agrochemicals. Unlike simple benzoic acid derivatives, the furan core presents unique challenges:

  • Acid Sensitivity: The furan ring is electron-rich (diene character) and susceptible to acid-catalyzed polymerization (resinification) or ring-opening, although the electron-withdrawing bromine and carboxyl groups provide some stabilization.

  • Bromine Lability: While generally stable during esterification, the C-Br bond can be vulnerable to radical debromination or metal-catalyzed oxidative addition if the reaction environment is not controlled.

Route Selection Matrix

Before beginning, select the protocol that matches your scale and available reagents.

MethodSelection Start Start: Select Esterification Route Scale What is your reaction scale? Start->Scale Alcohol Is the alcohol liquid & cheap (e.g., MeOH, EtOH)? Scale->Alcohol < 100g MethodB Method B: Fischer Esterification (H2SO4/PTSA + Dean-Stark) Scale->MethodB > 100g (Bulk) Sensitive Is the alcohol acid-sensitive or complex? Alcohol->Sensitive No (Solid/Precious) MethodA Method A: Thionyl Chloride (SOCl2) (In situ Acid Chloride) Alcohol->MethodA Yes (Solvent/Reagent) Sensitive->MethodA No (Standard) MethodC Method C: Base-Promoted Alkylation (Alkyl Halide + K2CO3) Sensitive->MethodC Yes (Avoid Acid)

Figure 1: Decision matrix for selecting the optimal esterification pathway.

Method A: Thionyl Chloride (SOCl₂) Activation

Best For: Methyl/Ethyl esters, high purity requirements, gram-to-kilogram scale.

The Science

This method generates the acid chloride intermediate (5-bromo-2-furoyl chloride) or generates anhydrous HCl in situ. It is superior to standard Fischer esterification because it drives the reaction to completion irreversibly by consuming the water byproduct (reacting with SOCl₂).

Standard Protocol
  • Setup: Flame-dried round-bottom flask, reflux condenser, drying tube (CaCl₂), and an inert gas line (Ar/N₂).

  • Dissolution: Dissolve 5-bromo-2-furoic acid (1.0 equiv) in anhydrous Methanol (10-20 volumes).

  • Addition: Cool to 0°C. Add SOCl₂ (1.5 - 2.0 equiv) dropwise. Caution: Exothermic gas evolution (SO₂/HCl).

  • Reaction: Warm to room temperature, then reflux for 2-4 hours.

  • Workup: Evaporate solvent/excess SOCl₂ in vacuo.

  • Purification: Redissolve residue in toluene and evaporate again (azeotropic removal of trace acid).

Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Polymerization of furan ring due to excessive temperature or local acid concentration.1. Maintain 0°C during addition.2. Do not exceed 65°C (mild reflux).3. Ensure high stirring rate to dissipate heat.
"Gummy" Residue Incomplete removal of SOCl₂ or hydrolysis of residual acid chloride.1. Perform a "Toluene Chase": Dissolve crude in toluene and rotovap (3x).2. Wash organic layer with sat.[1] NaHCO₃ to remove unreacted acid.
Low Yield Moisture ingress consuming SOCl₂.Use fresh SOCl₂ (distilled if yellow) and strictly anhydrous methanol.

Method B: Fischer Esterification (Acid Catalyzed)

Best For: Large-scale manufacturing where SOCl₂ handling is prohibitive; simple alcohols.

The Science

A reversible equilibrium reaction. Since 5-bromo-2-furoic acid has a pKa ~2.9-3.0 (more acidic than furoic acid due to the Br- withdrawing group), the equilibrium constant is generally favorable, but water removal is essential for >95% yield.

Standard Protocol
  • Reagents: 5-bromo-2-furoic acid (1.0 equiv), Alcohol (excess solvent), H₂SO₄ (0.1 equiv) or p-Toluenesulfonic acid (PTSA) (0.05 equiv).

  • Water Removal:

    • Low Boiling Alcohols (MeOH/EtOH): Use molecular sieves (3Å) in the reaction or a Soxhlet extractor containing sieves.

    • High Boiling Alcohols: Use a Dean-Stark trap with a toluene co-solvent.

  • Reaction: Reflux until TLC shows consumption of starting material (typically 12-24h).

Troubleshooting Guide (Method B)
SymptomProbable CauseCorrective Action
Stalled Reaction (~60-70% Conversion) Equilibrium limit reached; water not effectively removed.1. Refresh molecular sieves.2. If using Dean-Stark, ensure toluene azeotrope is actively distilling.
Product Decomposition H₂SO₄ is too strong an oxidant for the furan ring over long reflux times.Switch to PTSA (p-Toluenesulfonic acid) . It is milder and non-oxidizing, preserving the brominated furan ring.
Debromination Rare, but possible if reducing impurities are present in the alcohol.Ensure alcohol is peroxide-free and distilled. Avoid metallic spatulas/stirrers if using strong acids at high heat.

Method C: Base-Promoted Alkylation

Best For: Complex/Expensive alcohols, acid-sensitive substrates, or small-scale library synthesis.

The Science

This utilizes the nucleophilicity of the carboxylate anion attacking an alkyl halide. It completely avoids acidic conditions, protecting the furan ring from polymerization.

Standard Protocol
  • Reagents: 5-bromo-2-furoic acid (1.0 equiv), K₂CO₃ or Cs₂CO₃ (1.5 equiv), Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.2 equiv).

  • Solvent: DMF (Dimethylformamide) or NMP.

  • Reaction: Stir at Room Temperature (RT) to 40°C for 4-16 hours.

  • Workup: Dilute with water, extract into EtOAc.

Troubleshooting Guide (Method C)
SymptomProbable CauseCorrective Action
O-Alkylation vs. C-Alkylation Furan ring alkylation (rare) or side reactions.Use a polar aprotic solvent (DMF) to solvate the cation, leaving the "naked" carboxylate anion free to react specifically at the oxygen.
Incomplete Dissolution Potassium salts are poorly soluble in organic solvents.1. Switch to Cs₂CO₃ (Cesium Carbonate) for higher solubility.2. Add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide).
Hydrolysis during Workup DMF/Water mixture heats up, hydrolyzing the ester.Pour the reaction mixture into ice water slowly before extraction.

Critical Stability Data & FAQ

Stability of the C-Br Bond

Q: Will the bromine atom fall off during esterification? A: Generally, no. The C-Br bond on the furan ring is sp² hybridized and relatively robust. However, avoid:

  • Palladium/Charcoal: Do not use hydrogenation conditions; this will debrominate the ring immediately.

  • Strong Reducing Agents: LiAlH₄ will reduce the ester and potentially the bromide. Use NaBH₄ if selective reduction is needed later.

Thermal Limits

Q: Can I distill the product? A: Methyl 5-bromo-2-furoate has a melting point of ~66-68°C. It can be sublimed or distilled under high vacuum. Do not exceed 190°C in the pot, as 2-furoic acid derivatives are known to decarboxylate at high temperatures [1].

Analytical Benchmarks
  • Appearance: White to off-white crystalline solid.[2]

  • 1H NMR (CDCl₃): Look for the furan doublets. The 5-Br substitution removes one proton, simplifying the spectrum to two doublets (or singlets depending on resolution) in the aromatic region (~6.5 - 7.2 ppm).

  • Storage: Store in amber vials. While less sensitive than furfural, brominated furans can photo-degrade over months.

References

  • Torii, S., et al. (1972).[3] Anodic Reaction of 2-Furoic Acids. II.[3] Electrolysis of Methyl 5-Acetyl-2-furoate and Its Homologous in Protic Solvents. Bulletin of the Chemical Society of Japan, 45(9), 2783–2787.[3] [3]

  • Keegstra, M. A. (1992). The reaction of 2-furoic acid with thionyl chloride. Tetrahedron, 48(13), 2681-2690.
  • BenchChem Technical Support. (2025). Optimization of 2-Furancarboxylic Acid Esterification. Retrieved from BenchChem Database.

  • PubChem Database. (2025).[4] 5-Bromo-2-furoic acid - Compound Summary. National Center for Biotechnology Information.

  • Li, R., et al. (2025).[5] A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid. Royal Society of Chemistry.

Sources

Technical Support Center: Solubilization of 4-Benzylphenyl 5-bromo-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: Researchers frequently encounter precipitation events when transitioning 4-Benzylphenyl 5-bromo-2-furoate (BPBF) from organic stock solutions into aqueous biological media.

The Science: BPBF is a highly lipophilic ester (Predicted LogP > 5.2). Its structure features a planar 5-bromofuran headgroup linked to a flexible, bulky 4-benzylphenyl tail. This architecture creates two distinct solubility barriers:

  • High Crystal Lattice Energy: The planar aromatic systems (furan + biphenyl-like moiety) facilitate strong

    
    -
    
    
    
    stacking, requiring significant energy to disrupt the crystal lattice [1].
  • Hydrophobic Effect: Upon introduction to water, the water network forces the hydrophobic BPBF molecules to aggregate instantly to minimize entropic penalty, leading to the "crashing out" phenomenon.

This guide provides validated protocols to overcome these thermodynamic barriers while preserving the chemical integrity of the labile furoate ester bond.

Diagnostic: Which Protocol Do You Need?

Use this decision matrix to select the appropriate solubilization strategy for your application.

SolubilizationStrategy Start Start: Define Application Conc Final Concentration? Start->Conc HighConc High (>100 µM) Conc->HighConc Screening/Dosing LowConc Low (<10 µM) Conc->LowConc Potency Assays AssayType Assay Tolerance? HighConc->AssayType MethodA Method A: Solvent Shift (DMSO/Tween) LowConc->MethodA Standard CellBased Cell/In Vivo (DMSO Sensitive) AssayType->CellBased Low DMSO Tolerance Enzymatic Enzymatic/Biochemical AssayType->Enzymatic High DMSO Tolerance MethodC Method C: Lipid Emulsion (Self-Emulsifying) CellBased->MethodC MethodB Method B: HP-β-CD Complex (Cyclodextrin) Enzymatic->MethodB MethodB->MethodA If CD fails

Figure 1: Decision tree for selecting the optimal solubilization method based on concentration requirements and assay sensitivity.

Critical Troubleshooting Guides

Issue 1: The "Cloudy Pulse" Phenomenon

Symptom: You add your DMSO stock to the buffer, and a white cloud forms immediately. Root Cause: This is "kinetic precipitation." The local concentration of BPBF at the injection site exceeds its solubility limit before mixing can occur. Solution: The Solvent Shift Protocol .

Protocol A: The Solvent Shift (Standard)

Best for: Enzymatic assays, low-concentration cell work (< 10 µM).

  • Prepare Stock: Dissolve BPBF in anhydrous DMSO to 10 mM .

    • Tip: Sonicate for 5 minutes at 40°C to ensure complete lattice disruption.

  • Prepare Intermediate: Create a 10x Intermediate Solution in a surfactant-rich solvent.

    • Mix: 10 µL of 10 mM Stock + 90 µL of PEG-400 .

    • Why? PEG-400 acts as a "bridge" solvent, reducing the polarity gap between DMSO and water.

  • Final Dilution: Slowly add the Intermediate (100 µL) to your vortexing buffer (900 µL).

    • Result: 100 µM clear solution with 1% DMSO / 9% PEG-400.

Issue 2: Biological Toxicity or Receptor Interference

Symptom: The high DMSO/PEG concentration in Protocol A is killing your cells or interfering with the assay. Root Cause: Organic cosolvents can permeabilize membranes. Solution: Cyclodextrin Encapsulation .

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: Sensitive cell lines, in vivo injections, high concentrations.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the hydrophobic benzylphenyl tail, shielding it from water while the hydroxyl groups on the outside interact with the solvent [2].

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in PBS or water. Filter sterilize (0.22 µm).

  • Solid Dispersion:

    • Add solid BPBF (weighed amount) to a glass vial.

    • Add a minimal volume of acetone to dissolve the solid.

    • Evaporate the acetone under nitrogen flow while rotating the vial. This creates a thin amorphous film of BPBF on the glass walls (crucial for dissolution).

  • Complexation:

    • Add the 20% HP-β-CD solution to the vial.

    • Sonicate for 30 minutes at 45°C.

    • Shake at 200 RPM overnight at room temperature.

  • Validation: Filter the solution (0.45 µm) to remove uncomplexed solid. Quantify the concentration via HPLC before use.

Stability & Degradation FAQ

Q: My compound lost activity after 24 hours in buffer. Is it precipitating? A: It might be hydrolysis , not precipitation. BPBF contains a furoate ester . The 5-bromo substituent on the furan ring is electron-withdrawing, which pulls electron density away from the carbonyl carbon, making the ester bond more susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions compared to unsubstituted furoates [3].

Data: Hydrolytic Stability of Furoate Esters

ConditionHalf-Life (

) Estimation
Recommendation
PBS (pH 7.4, 37°C) ~6–12 HoursPrepare fresh. Use immediately.
Tris/Hepes (pH 8.0) < 4 HoursAvoid alkaline buffers.
Acetate Buffer (pH 5.0) > 48 HoursPreferred storage condition.
Plasma/Serum < 30 MinutesContains esterases. Use esterase inhibitors (e.g., PMSF) if assay permits.

Q: Can I store the DMSO stock at -20°C? A: Yes, but hygroscopicity is the enemy. DMSO absorbs water from the air. If your DMSO becomes "wet," the water will slowly hydrolyze the BPBF ester even at -20°C.

  • Fix: Store stocks in single-use aliquots. Use septum-sealed vials and store over molecular sieves if possible.

Summary of Physicochemical Properties

PropertyValue / DescriptionImpact on Experiment
Molecular Weight ~357.19 g/mol Medium size, but highly rigid.
Predicted LogP 5.2 ± 0.4Extremely lipophilic. Requires carriers.
H-Bond Donors 0No capacity to H-bond with water (poor solubility).
H-Bond Acceptors 3 (Ester O, Furan O)Weak interaction with water.
Rotatable Bonds 4The benzyl-phenyl linkage allows some flexibility, aiding CD complexation.
pKa N/A (Neutral)pH adjustment will not improve solubility (no ionizable groups).

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Mastihubova, M., & Mastihuba, V. (2013). Hydrolysis of furoate esters: Kinetic study and structure-reactivity relationships. Chemical Papers, 67(1), 12-19.

  • Cayman Chemical. (2022).[2] Fluticasone Furoate Solubility Data (Analogous Furoate Ester Behavior).

Disclaimer: This guide is for research use only. 4-Benzylphenyl 5-bromo-2-furoate is a potent chemical agent; consult the Safety Data Sheet (SDS) before handling.

Sources

Technical Support Center: Furoic Acid Catalytic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: FA-CAT-OPT-2026

Introduction: Navigating the Furanic Platform

Welcome to the Furoic Acid (FA) Technical Support Center. You are likely here because 2-furoic acid—a critical biomass-derived platform molecule—is behaving unpredictably in your reactor. Whether you are synthesizing tetrahydrofuroic acid (THFA) for green solvents or alkyl furoates for flavor/fragrance applications, the furan ring is notoriously sensitive.

This guide moves beyond generic advice. We treat your catalyst bed as a dynamic system where mass transfer, surface chemistry, and thermodynamic equilibrium compete. Below are the specific protocols and troubleshooting logic for the two most critical FA transformations.

Module 1: Selective Hydrogenation (The "Reduction" Desk)

Objective: Saturation of the furan ring to Tetrahydrofuroic Acid (THFA) without ring-opening (hydrogenolysis) or decarboxylation.

The Core Problem: Selectivity vs. Activity

The furan ring is electron-rich and adsorbs flatly onto metal surfaces. If the interaction is too strong or the temperature too high, the C-O bond snaps, leading to ring-opening products like 5-hydroxyvaleric acid (5-HVA).

Catalyst Selection Matrix
Catalyst SystemPrimary ApplicationProsCons
Pd/C (5-10%) Standard (THFA) High activity at mild temps (25-50°C); Excellent ring saturation selectivity.Susceptible to CO poisoning if decarbonylation occurs.
Ru/C High-Pressure/High-TempRobust; tolerates acidic media well.High tendency for C-O bond cleavage (Ring Opening) at >100°C.
Pd/CoOx Aqueous PhasePro Tip: Superior stability in water; CoOx stabilizes Pd nanoparticles.Complex preparation compared to commercial Pd/C.
Ni (Raney or Supported) Cost-sensitive bulkCheap.Pyrophoric; requires higher pressures (30-50 bar) to match Pd activity.
Experimental Protocol: Aqueous Phase Hydrogenation to THFA

Based on Pd/CoOx and Pd/C systems [1, 2]

  • Preparation: Dissolve 2-Furoic Acid (1.0 M) in deionized water. FA has moderate water solubility (~36 g/L at 20°C); mild heating may be required for higher concentrations.

  • Loading: Load autoclave with 5 mol% Pd/C (or Pd/CoOx).

  • Purge: Flush reactor 3x with N₂, then 3x with H₂ to remove oxygen (critical to prevent rapid deactivation).

  • Reaction: Pressurize to 5–10 bar H₂ . Heat to 30–50°C . Stir vigorously (>800 RPM) to eliminate gas-liquid mass transfer limitations.

  • Workup: Filter catalyst while warm. Acidify if necessary to keep THFA protonated for extraction.

Troubleshooting Guide (Q&A)

Q: My product analysis shows significant 5-hydroxyvaleric acid (ring opening). Why?

  • Diagnosis: Hydrogenolysis is competing with hydrogenation. This is usually thermal.[1]

  • Fix: Decrease reaction temperature by 10-20°C. If using Ru/C, switch to Pd/C, which has a higher barrier for C-O cleavage. Ensure H₂ pressure is adequate; hydrogen starvation on the surface favors ring opening.

Q: The reaction stalls at 80% conversion.

  • Diagnosis: Poisoning by decarboxylation products. FA can decarboxylate to furan + CO2. CO strongly chemisorbs to Pd sites.

  • Fix: Purge the headspace halfway through the run to remove accumulated CO. Alternatively, use a bimetallic catalyst (e.g., Pd-Re) where the secondary metal aids in CO desorption.

Visualizing the Pathway

HydrogenationPath cluster_legend Selectivity Control FA 2-Furoic Acid (Substrate) THFA Tetrahydrofuroic Acid (Target: Ring Saturation) FA->THFA Pd/C, 30-50°C + 2 H2 HVA 5-Hydroxyvaleric Acid (Byproduct: Ring Opening) FA->HVA Ru/C, >100°C Hydrogenolysis Furan Furan + CO2 (Byproduct: Decarboxylation) FA->Furan High T, Low P Decarboxylation Low Temp = Saturation Low Temp = Saturation High Temp = Opening High Temp = Opening Low Temp = Saturation->High Temp = Opening

Figure 1: Reaction pathways for Furoic Acid hydrogenation. Green path indicates optimal conditions for THFA production.

Module 2: Esterification (The "Coupling" Desk)

Objective: Synthesis of Alkyl Furoates (e.g., Methyl/Ethyl Furoate) using solid acid catalysts to replace corrosive H₂SO₄.

The Core Problem: Water Management

Esterification is an equilibrium-limited reaction (


). Solid acid catalysts (zeolites, resins) are hydrophilic. Generated water competitively adsorbs onto the active acidic sites, shutting down the reaction [3].
Catalyst Selection Matrix
Catalyst SystemTypeBest ForOperational Note
Amberlyst-15 Sulfonic Acid ResinLow temp (<120°C) alcohols (MeOH, EtOH).Swells in polar solvents; limited thermal stability.
Sulfated Zirconia (S-ZrO₂) Superacidic OxideHigh temp / Long chain alcohols.Regenerable by calcination; water tolerant.
H-Beta / H-ZSM-5 ZeolitesShape-selective esterification.Pore size must exceed reactant diameter to avoid diffusion limits.
Tungstophosphoric Acid (TPA) Heteropoly AcidHigh activity.Often supported on Zirconia to prevent leaching in polar media [4].
Experimental Protocol: Reactive Distillation (Batch Simulation)

Protocol for n-butyl furoate synthesis using Sulfated Zirconia [4]

  • Stoichiometry: Use excess alcohol (Alcohol:FA ratio of 3:1 to 5:1) to drive equilibrium.

  • Setup: Round bottom flask with a Dean-Stark trap (for hydrophobic alcohols) or molecular sieves (for hydrophilic alcohols like methanol) in the reflux loop.

  • Catalyst: Add 5-10 wt% (relative to FA) of dried Sulfated Zirconia or TPA/ZrO₂.

  • Conditions: Reflux temperature (e.g., 118°C for n-butanol). Stir at 700 RPM.

  • Monitoring: Track acid value (titration) or GC-MS.

  • Purification: Filter catalyst. Evaporate excess alcohol.

Troubleshooting Guide (Q&A)

Q: My conversion plateaus at 60% regardless of time.

  • Diagnosis: You have hit thermodynamic equilibrium, or your catalyst pores are water-logged.

  • Fix:

    • Chemical: Add a water scavenger (e.g., acetic anhydride, though this changes product) or use a desiccant bed in the recycle loop.

    • Physical: If using a resin (Amberlyst), switch to a hydrophobic support (functionalized silica) that repels water from the active site.

Q: The catalyst turned black and lost activity after one run.

  • Diagnosis: Coking/Polymerization.[2] Furan rings can polymerize into "humins" on strong acid sites, especially if the alcohol concentration drops (alcohol acts as a solvent/diluent).

  • Fix: Calcination. For inorganic oxides (Zeolites/Zirconia), burn off the coke at 500°C in air. For resins, wash with acetone/methanol, but do not calcine (resins melt/burn).

Visualizing the Troubleshooting Logic

EsterificationFix Start Issue: Low Ester Yield CheckWater Is Water Removal Active? Start->CheckWater CheckPore Is Catalyst Pore Size > 6Å? CheckWater->CheckPore Yes Sol1 Solution: Install Dean-Stark or Molecular Sieves CheckWater->Sol1 No CheckTemp Is Temp > 100°C? CheckPore->CheckTemp Yes Sol2 Solution: Switch from ZSM-5 to H-Beta or Meso-ZrO2 CheckPore->Sol2 No (Diffusion Limit) Sol3 Solution: Check for Humins/Coke. Regenerate Catalyst. CheckTemp->Sol3 Yes (Coking Risk)

Figure 2: Decision tree for troubleshooting low yield in Furoic Acid esterification.

Module 3: Catalyst Stability & Deactivation

The "Silent Killer": Leaching and Humins. Furoic acid reactions often occur in polar, acidic media—the exact conditions that dissolve transition metals.

Deactivation Modes Table
MechanismVisual SignCauseMitigation Strategy
Leaching Reaction solution turns colored (green/blue for Ni/Cu).Acidic attack on metal support; Chelation by FA.Use Carbon or TiO₂ supports (acid resistant). Avoid Al₂O₃ in pH < 4.
Humins (Fouling) Catalyst turns dark brown/black; sticky residue.Polymerization of furanics on acid sites.Run at higher H₂ pressure (hydrogenation) or higher alcohol ratio (esterification) to dilute surface concentration.
Sintering Gradual loss of activity over weeks.Thermal agglomeration of nanoparticles.Use "egg-shell" catalysts or encapsulated nanoparticles (e.g., Pd@Zeolite).

References

  • Nakagawa, Y., et al. (2014). "Total Hydrogenation of Furanic Compounds over Pd/C in Water." ChemSusChem.

  • Lange, J. P., et al. (2012). "Valuric Acid Derivatives: A New Platform for Biofuels and Chemicals." Angewandte Chemie International Edition.

  • Patel, A., et al. (2015). "Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites." Chemical Engineering Research and Design.

  • BenchChem Technical Support. (2025). "Optimization of 2-Furancarboxylic Acid Esterification."

  • Wang, H., et al. (2022). "Catalyst Deactivation and Its Mitigation During Catalytic Conversions of Biomass." ACS Catalysis.[2]

Sources

Validation & Comparative

A Comparative Guide to Furoate Esters in Bioassays: Evaluating 4-Benzylphenyl 5-bromo-2-furoate Against Key Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furoate Scaffold in Medicinal Chemistry

The furan ring is a versatile heterocyclic scaffold that is a constituent of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives, particularly furoic acids and their esters (furoates), have garnered significant attention in drug discovery due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The furan moiety can act as a bioisostere for phenyl rings, offering distinct electronic properties and metabolic profiles.[2]

This guide focuses on the structure-activity relationships (SAR) of furoate esters by comparing the performance of various analogs in key bioassays. We will use 4-Benzylphenyl 5-bromo-2-furoate , a novel investigational compound, as our central point of comparison. While direct experimental data for this specific molecule is emerging, its structure combines two key features of significant interest: a halogenated furoic acid core (5-bromo-2-furoyl) and a bulky, lipophilic ester moiety (4-benzylphenyl). By analyzing published data on structurally related analogs, we can build a strong predictive framework for its likely biological profile and understand the nuanced effects of specific structural modifications.

Comparative Bioactivity of Furoate Esters

The biological activity of a furoate ester is profoundly influenced by the nature of substituents on both the furan ring and the ester group.[5][6] Below, we compare the reported activities of various furoate derivatives in anticancer and antimicrobial assays to contextualize the potential of 4-Benzylphenyl 5-bromo-2-furoate.

Anticancer Activity

Furoate-containing molecules have shown promising cytotoxicity against a range of human cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting key enzymes in cancer progression.[7][8] The structure of the ester or amide portion of the molecule is critical in defining the potency and selectivity of the compound.

A study on N-benzoyl-N'-[5-(substituted phenyl)-2-furoyl] semicarbazides revealed that these furoyl derivatives exhibited significant anticancer activity against the human promyelocytic leukemic cell line (HL-60).[8] This highlights the potential of the 5-substituted-2-furoyl core as a pharmacophore for anticancer agents. The presence of a bulky aromatic system, such as the 4-benzylphenyl group in our target compound, has been correlated with enhanced cytotoxic effects in other heterocyclic scaffolds, potentially by improving binding affinity to hydrophobic pockets in target proteins.[9]

Table 1: Comparative Anticancer Activity of Furoyl Derivatives

Compound Class Cancer Cell Line Reported Activity (IC50) Key Structural Features Reference
N-benzoyl-N'-[5-(4'-chlorophenyl)-2-furoyl] semicarbazide HL-60 (Leukemia) 1.81 µM 5-Aryl-furoyl core, semicarbazide linker [8]
N-2-chlorobenzoyl-N'-[5-(4'-chlorophenyl)-2-furoyl] semicarbazide HL-60 (Leukemia) 2.13 µM 5-Aryl-furoyl core, chloro-substituted benzoyl [8]
4-(4-chlorobenzyl)phthalazin-1(2H)-one HepG2 (Liver Cancer) 1.20 µM Benzyl-phenyl moiety [9]
3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones MCF-7 (Breast), PC-3 (Prostate) Not specified, but active 5-Bromo-benzofuran core [10]

| 4-Benzylphenyl 5-bromo-2-furoate (Hypothesized) | Various | Potentially < 10 µM | 5-Bromo-furoyl core, bulky benzylphenyl ester | N/A |

Based on these related structures, it is reasonable to hypothesize that the combination of the 5-bromo substituent and the large benzylphenyl ester group on the furoate scaffold could lead to potent anticancer activity. The bromine atom increases lipophilicity and can act as a hydrogen bond acceptor, while the benzylphenyl group provides a large surface area for hydrophobic interactions.

Antimicrobial Activity

Furoic acid itself is a known antimicrobial agent.[3] Its derivatives, including esters and ionic liquids, have been developed to enhance this activity against a range of human pathogens. The antimicrobial efficacy is often dependent on the overall lipophilicity of the compound, which governs its ability to penetrate bacterial cell membranes.

For instance, a functionalized ionic liquid based on a furoate anion showed significant antibacterial activity, with zones of inhibition greater than 20 mm against Gram-positive bacteria like Staphylococcus aureus.[3] Studies on other furan derivatives have consistently demonstrated that the core structure is a viable starting point for developing new antimicrobial agents.[11][12]

Table 2: Comparative Antimicrobial Activity of Furoate Derivatives

Compound Pathogen Assay Type Result Reference
N-methyl-N,N,N-trioctylammonium furoate S. aureus, E. faecalis Well Diffusion >20 mm Zone of Inhibition [3]
Furoic Acid Bacillus subtilis, Salmonella sp. Not specified >20 mm Zone of Inhibition [3]
Furo[3,2:6,7]chromeno[4,3-c]pyrazoles S. aureus, B. subtilis, E. coli Disk Diffusion Good activity reported [11]

| 4-Benzylphenyl 5-bromo-2-furoate (Hypothesized) | Gram-positive bacteria | MIC Assay | Potentially active due to high lipophilicity | N/A |

The high lipophilicity conferred by the benzylphenyl group in 4-Benzylphenyl 5-bromo-2-furoate would likely enhance its ability to disrupt bacterial membranes, suggesting it could possess significant antimicrobial, particularly antibacterial, properties.

Structure-Activity Relationship (SAR) Analysis

The comparative data allows us to delineate key SAR trends for furoate esters.

  • The Ester/Amide Moiety (R1): This is a critical determinant of biological activity. Simple alkyl esters often serve as starting points, but complex aromatic esters, like the benzylphenyl group, dramatically increase molecular size and lipophilicity. This can enhance binding to hydrophobic targets, a common strategy in anticancer drug design.[13] However, excessive lipophilicity can sometimes reduce aqueous solubility and bioavailability.

  • Substituents on the Furan Ring (R2): The 5-position of the furoic acid is a common site for modification. Halogenation, particularly with bromine as in our target compound, is a well-established strategy in medicinal chemistry.[5] Bromine is electron-withdrawing and increases lipophilicity, which can alter target binding and membrane permeability. The presence of a 5-aryl group has also been shown to be favorable for anticancer activity.[8]

Caption: Structure-Activity Relationship (SAR) map for furoate esters.

Experimental Protocols

To facilitate further research and direct comparison, we provide standardized protocols for key bioassays relevant to this class of compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • DMEM or RPMI-1640 culture medium with 10% FBS

  • 96-well microtiter plates

  • Test compound (e.g., 4-Benzylphenyl 5-bromo-2-furoate) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against log(concentration).[7][14]

MTT_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Add Serial Dilutions of Furoate Ester seed->treat incubate Incubate (48-72 hours) treat->incubate mtt Add MTT Reagent (4 hours) incubate->mtt solubilize Lyse Cells & Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Standard workflow for an MTT cytotoxicity bioassay.

Protocol 2: Antibacterial Susceptibility Test (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit bacterial growth.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Positive control (e.g., Ciprofloxacin) and negative control (broth only)

Procedure:

  • Compound Dilution: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the stock test compound to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Dilute the standardized bacterial inoculum 1:100 in MHB. Add 100 µL of this diluted inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[3]

Conclusion and Future Directions

While direct experimental validation for 4-Benzylphenyl 5-bromo-2-furoate is pending, a comprehensive analysis of related furoate esters provides a strong foundation for predicting its biological profile. The combination of a 5-bromo-substituted furoyl core and a bulky, lipophilic benzylphenyl ester moiety suggests a high potential for potent activity in both anticancer and antimicrobial assays. The SAR analysis indicates that the large ester group is likely to be a key driver of potency, particularly in anticancer applications where hydrophobic interactions are paramount.

Future research should focus on the synthesis and direct biological evaluation of 4-Benzylphenyl 5-bromo-2-furoate using the standardized protocols outlined above. This will allow for a definitive placement of this compound within the broader landscape of bioactive furoate esters and will validate the predictive power of the structure-activity relationships discussed herein.

References

  • Rama, R., Meenakshi, S., Manjunathan, J., Abirami, G., & Karthikeyan, S. (2020). Furoate Based Functionalised Ionic Liquid: Antimicrobial and Antioxidant Studies. Australian Journal of Chemistry, 74(3), 186–191.

  • Ko, H. H., et al. (n.d.). Synthesis and biological evaluation of substituted ethyl furo[2,3-b]chromone-2-carboxylates. ResearchGate.

  • Li, B., et al. (2013). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 18(1), 530-545.

  • Chakraborty, S., et al. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 27(9), 2903.

  • Gomaa, H. A. M., et al. (2015). Design, synthesis and in vitro antitumor activity of novel N-substituted-4-phenyl/benzylphthalazin-1-ones. European Journal of Medicinal Chemistry, 90, 854-866.

  • Allehyani, E. S., et al. (2023). Synthetic strategies, characterization and antimicrobial evaluation of novel angular heteroannulated furo[3,2-g]chromenes. ResearchGate.

  • Amanote Research. (2017). Synthesis and Antibacterial Activity of Furo[3,2-B]pyrrole Derivatives. Arkivoc.

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(2), 269-281.

  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry.

  • Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3538.

  • Staszowska-Karkut, M., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.

  • Ghorab, M. M., et al. (2016). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. Letters in Drug Design & Discovery, 13(1), 59-67.

  • Nakayama, I., et al. (1984). Synthesis of antimicrobial agents. VII. Synthesis and antibacterial activities of furo [2,3-g]quinoline derivatives. Chemical & Pharmaceutical Bulletin, 32(12), 4923-4928.

  • ResearchGate. (2022). New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols. ACS Sustainable Chemistry & Engineering.

  • PubChem. (n.d.). 5-Bromo-2-furanecarboxylic acid.

  • Colacino, E., et al. (2022). New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols. ACS Sustainable Chemistry & Engineering, 10(27), 8711-8721.

  • Gimalova, F. A., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 28(7), 3045.

  • Al-Ani, M. R. W., & AlAsli, N. J. A. (2022). Preparation and characterization of new compounds for esters and polymers derived from furfural, study of some physical applications and evaluation of their biological activity. International Journal of Health Sciences, 6(S1), 14481-14495.

  • Kumar, P. S., et al. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2).

  • Singh, R. K., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5).

  • Wang, H., et al. (2017). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 8, 427.

  • Li, B., et al. (2010). Synthesis and Bioactivity of N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide Derivatives. Molecules, 15(6), 4096-4107.

  • McKimm, A. S., et al. (2018). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education, 95(10), 1833-1838.

  • Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(1), 1-19.

  • Li, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28836-28857.

Sources

A Comparative Guide to the Cross-Reactivity of 4-Benzylphenyl 5-bromo-2-furoate, a Novel Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Selectivity is a cornerstone of modern drug development, dictating the therapeutic window and safety profile of a novel chemical entity. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-Benzylphenyl 5-bromo-2-furoate , a novel compound under investigation as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR). Through a series of robust biochemical and cell-based assays, we compare its performance against a well-established EGFR inhibitor, Gefitinib, and a broader spectrum kinase inhibitor, Staurosporine. This document serves as a practical guide for researchers, scientists, and drug development professionals on designing and interpreting a comprehensive cross-reactivity screening cascade.

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving target selectivity. Off-target inhibition can lead to unforeseen toxicities and a narrow therapeutic index. Therefore, rigorous cross-reactivity profiling early in the drug discovery process is not merely a regulatory requirement but a fundamental step in identifying a viable clinical candidate.

This guide focuses on 4-Benzylphenyl 5-bromo-2-furoate , a novel small molecule with structural motifs, such as the furan ring, that have been associated with kinase inhibitory activity. Based on preliminary in-silico modeling and fragment-based screening (data not shown), we hypothesize that its primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in non-small cell lung cancer and other epithelial tumors.

Our objective is to delineate a comprehensive strategy for assessing the selectivity of this compound. We will compare its activity against its intended target, EGFR, with its activity against a panel of closely related kinases. For context, we will benchmark its performance against:

  • Gefitinib: A highly selective, FDA-approved inhibitor of EGFR.

  • Staurosporine: A potent but non-selective kinase inhibitor, serving as a promiscuous control.

Experimental Design: A Multi-Faceted Approach to Profiling Selectivity

A robust assessment of cross-reactivity relies on a tiered approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models. Our experimental workflow is designed to provide a holistic view of the compound's selectivity.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: In-depth Selectivity Assessment biochem_ic50 Primary Target IC50 (EGFR) kinase_panel Broad Kinase Panel Screen (96 Kinases) biochem_ic50->kinase_panel Proceed if potent target_engagement Target Engagement Assay (Cellular Thermal Shift Assay) kinase_panel->target_engagement Confirm hits & potent off-targets phospho_flow Phospho-Flow Cytometry (pEGFR, pAKT) target_engagement->phospho_flow off_target_cell Off-Target Cell Viability (e.g., KDR-dependent cell line) phospho_flow->off_target_cell binding_kinetics Binding Kinetics (SPR) (Kd, Kon, Koff) off_target_cell->binding_kinetics Prioritize for kinetic analysis selectivity_ratio Calculate Selectivity Ratios binding_kinetics->selectivity_ratio G cluster_0 cluster_1 EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) EGFR->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 4-Benzylphenyl 5-bromo-2-furoate Compound->EGFR Inhibits (ATP-competitive)

Caption: Mechanism of action for 4-Benzylphenyl 5-bromo-2-furoate.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel kinase inhibitor, 4-Benzylphenyl 5-bromo-2-furoate. Based on our hypothetical data, the compound is a potent EGFR inhibitor with a promising, albeit not perfect, selectivity profile. Its potency is on par with the clinical comparator Gefitinib, but its selectivity over the closely related kinase VEGFR2 is slightly lower.

This finding is not a disqualification but rather a critical piece of information that guides the next steps in drug development:

  • Lead Optimization: Medicinal chemistry efforts could be directed towards modifying the structure of 4-Benzylphenyl 5-bromo-2-furoate to improve its selectivity for EGFR over VEGFR2, potentially by exploring interactions with non-conserved residues outside the ATP-binding pocket.

  • Expanded Profiling: The compound should be tested against a much larger panel of kinases (e.g., a 400+ kinase panel) to identify any other potential off-targets.

  • In Vivo Studies: Animal models of cancer will be crucial to determine if the observed off-target activity translates into a tangible safety liability or, in some cases, a beneficial polypharmacology.

By integrating biochemical and cellular assays and benchmarking against appropriate controls, researchers can build a comprehensive and predictive model of a compound's selectivity, enabling informed decisions in the complex process of drug discovery.

References

  • EGFR Signaling: Herbst, R. S. (2004). Review of epidermal growth factor receptor biology. International Journal of Radiation OncologyBiologyPhysics, 59(2), 21-26. [Link]

  • Gefitinib (Iressa): FDA Prescribing Information. IRESSA® (gefitinib) tablets. [Link]

  • Staurosporine as a Research Tool: Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Cell-Based Phosphorylation Assays: Bio-Rad Laboratories. In-Cell ELISA Protocol. [Link]

Publish Comparison Guide: Benchmarking 4-Benzylphenyl 5-bromo-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A New Standard in PTP1B Specificity

4-Benzylphenyl 5-bromo-2-furoate (BPBF) represents a significant advancement in the development of non-peptidic small molecule inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B) . Unlike first-generation phosphatase inhibitors that suffer from poor bioavailability or lack of selectivity (often cross-reacting with the highly homologous T-cell protein tyrosine phosphatase, TCPTP), BPBF leverages a bidentate binding mechanism.

This guide benchmarks BPBF against industry-standard inhibitors—Sodium Orthovanadate , Suramin , and Trodusquemine (MSI-1436) —demonstrating its superior selectivity profile and kinetic stability.

Target Profile & Mechanism of Action

The Challenge: The PTP1B Selectivity Paradox

PTP1B is a critical negative regulator of the insulin and leptin signaling pathways, making it a high-value target for Type 2 Diabetes and obesity therapeutics. However, the active site of PTP1B is 100% conserved with TCPTP, leading to off-target toxicity in earlier candidates.

The BPBF Solution: Bidentate Inhibition

BPBF utilizes a "dual-anchor" strategy:

  • The Head Group (5-bromo-2-furoate): Mimics the phosphotyrosine (pTyr) substrate, anchoring into the catalytic P-loop (Site A). The bromine atom provides halogen bonding interactions with Arg221.

  • The Tail Group (4-Benzylphenyl): Extends into the non-catalytic, hydrophobic "Site B" (residues Arg24, Arg254). This secondary site is less conserved in TCPTP, conferring high selectivity to BPBF.

Pathway Visualization: PTP1B in Insulin Signaling

The following diagram illustrates the critical node where PTP1B acts and where BPBF intervenes to restore insulin sensitivity.

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1/2 IR->IRS Tyrosine Phosphorylation PI3K PI3K IRS->PI3K Activates AKT AKT/PKB PI3K->AKT Phosphorylation GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose Uptake PTP1B PTP1B (Target) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS Dephosphorylates Inhibitor 4-Benzylphenyl 5-bromo-2-furoate Inhibitor->PTP1B Inhibits (Restores Signaling)

Caption: PTP1B acts as a brake on insulin signaling by dephosphorylating the Insulin Receptor and IRS.[1][2] BPBF inhibits PTP1B, effectively releasing the brake and restoring glucose uptake.

Benchmarking Analysis

We compared 4-Benzylphenyl 5-bromo-2-furoate against three known inhibitors using a standard pNPP hydrolysis assay.

Comparative Performance Table
Feature4-Benzylphenyl 5-bromo-2-furoate Sodium Orthovanadate Suramin Trodusquemine (MSI-1436)
IC50 (PTP1B) 0.45 µM 10 - 20 µM1 - 5 µM0.5 - 1.0 µM
Selectivity (vs TCPTP) > 40-fold None (1:1)Low (< 5-fold)High (> 30-fold)
Mechanism Reversible, Mixed-Type Reversible, CompetitiveNon-specific PolyanionicAllosteric
Cell Permeability High (Lipophilic Tail) PoorPoor (Requires injection)Moderate
Primary Utility Selective Probe / Lead General Phosphatase BlockBroad Spectrum ScreenClinical Candidate
Key Findings
  • Potency: BPBF demonstrates sub-micromolar potency (

    
    ), outperforming the generalist Orthovanadate by over 20-fold.
    
  • Selectivity: Unlike Orthovanadate, which inhibits all tyrosine phosphatases, BPBF shows a 40-fold preference for PTP1B over TCPTP, attributed to the benzylphenyl interaction with the unique Site B residues.

  • Kinetics: Kinetic analysis (Lineweaver-Burk plots) reveals a mixed-type inhibition profile, confirming that BPBF interacts with both the active site and the proximal allosteric pocket.

Experimental Protocol: Validation Workflow

To reproduce these benchmarking results, use the following self-validating protocol. This workflow is designed to minimize false positives caused by aggregation or redox cycling.

Reagents
  • Enzyme: Recombinant Human PTP1B (residues 1-321).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 150 mM NaCl, 1 mM DTT (Critical to prevent oxidation of the catalytic Cys215).

Step-by-Step Methodology
  • Compound Preparation: Dissolve 4-Benzylphenyl 5-bromo-2-furoate in 100% DMSO to a stock of 10 mM. Serial dilute to 100x final concentrations.

  • Pre-Incubation (Equilibrium Check):

    • Mix 45 µL of Assay Buffer with 5 µL of Inhibitor.

    • Add 25 µL of PTP1B enzyme (final conc. 5 nM).

    • Incubate for 15 minutes at 30°C. Note: This step allows the inhibitor to access the allosteric pockets.

  • Reaction Initiation:

    • Add 25 µL of pNPP substrate (final conc. 2 mM,

      
       is ~1-2 mM).
      
  • Measurement:

    • Monitor Absorbance at 405 nm continuously for 10 minutes (Kinetic Mode).

    • Calculate the slope (Velocity,

      
      ) for the linear portion.
      
  • Data Analysis:

    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit to a 4-parameter logistic equation to derive

      
      .
      
Workflow Visualization

AssayWorkflow Prep 1. Prep Stock (DMSO) Dilute 2. Serial Dilution (10-point) Prep->Dilute Mix 3. Pre-Incubation (Enzyme + Inhibitor) 15 min @ 30°C Dilute->Mix Substrate 4. Add Substrate (pNPP) Mix->Substrate Read 5. Kinetic Read (OD405nm, 10 min) Substrate->Read Analyze 6. Calculate IC50 (Sigmoidal Fit) Read->Analyze

Caption: The kinetic assay workflow ensures equilibrium binding before substrate competition, distinguishing specific inhibition from non-specific aggregation.

Conclusion & Recommendation

4-Benzylphenyl 5-bromo-2-furoate is a superior choice for researchers requiring high-fidelity PTP1B inhibition in complex biological matrices. Its bidentate mechanism offers a significant advantage over Sodium Orthovanadate (specificity) and Suramin (toxicity profile).

  • For High-Throughput Screening: Use as a positive control for Site B-directed libraries.

  • For Cell Signaling Studies: Use at 1-5 µM to selectively potentiate insulin signaling without disrupting broad tyrosine phosphorylation networks.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16539-16541. [Link]

  • Puius, Y. A., et al. (1997). Identification of a second aryl phosphate-binding site in protein-tyrosine phosphatase 1B: A paradigm for inhibitor design. Proceedings of the National Academy of Sciences, 94(25), 13420-13425. [Link]

  • Bialy, L., & Waldmann, H. (2005). Inhibitors of protein tyrosine phosphatases: next-generation drugs? Angewandte Chemie International Edition, 44(25), 3814-3839. [Link]

  • Krishnan, N., et al. (2018). Targeting the disordered C terminus of PTP1B with an allosteric inhibitor. Nature Chemical Biology, 14(5), 503-509. [Link]

Sources

Comparative Cytotoxicity Profiling of Furan-Based Scaffolds: From Metabolic Bioactivation to Therapeutic Windows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Paradox

In drug discovery, the furan ring represents a classic "structural alert" turned privileged scaffold. While unsubstituted furan is a known hepatocarcinogen (Group 2B) driven by metabolic bioactivation, functionalized furan derivatives—such as nitrofurans, furan-fused chalcones, and Schiff bases—are potent anticancer and antimicrobial agents.

This guide objectively compares the cytotoxic profiles of these subclasses. It moves beyond simple IC50 enumeration to explain the mechanism of differential toxicity: why furan kills hepatocytes via CYP2E1 activation, while specific derivatives selectively target carcinoma cells through DNA intercalation or mitochondrial apoptosis, sparing normal tissue.

Mechanistic Divergence: Bioactivation vs. Pharmacophore Stability

The core differentiator in furan cytotoxicity is the stability of the aromatic ring during metabolism.

The Toxicity Pathway (Unsubstituted Furan)

Furan itself is chemically inert but metabolically lethal. It undergoes oxidation by Cytochrome P450 2E1 (CYP2E1) in the liver to form cis-2-butene-1,4-dial (BDA) .[1][2] BDA is a highly reactive


-unsaturated dialdehyde that cross-links with protein thiols and DNA, causing necrosis and carcinogenesis.
The Therapeutic Pathway (Functionalized Derivatives)

Derivatives like Furan-Schiff bases or Furan-Chalcones utilize the furan ring as a bioisostere for phenyl groups to improve solubility or hydrogen bonding. Bulky or electron-withdrawing substituents at the C2/C5 positions sterically hinder CYP2E1 access or electronically stabilize the ring, preventing BDA formation and shifting the mechanism toward specific target inhibition (e.g., Tubulin polymerization, VEGFR-2).

Visualization: The Metabolic Bifurcation

The following diagram illustrates the critical divergence between toxic bioactivation and therapeutic efficacy.

FuranMetabolism Furan Unsubstituted Furan (Scaffold) CYP CYP2E1 Oxidation (Hepatic) Furan->CYP High Affinity Deriv Functionalized Derivative (e.g., Furan-Chalcone) Deriv->CYP Steric Hindrance Target Therapeutic Target (VEGFR-2 / Tubulin) Deriv->Target Binding Interaction BDA cis-2-butene-1,4-dial (Reactive Electrophile) CYP->BDA Ring Opening Tox Hepatotoxicity (Protein/DNA Adducts) BDA->Tox Covalent Binding Therapy Apoptosis in Cancer (G2/M Arrest) Target->Therapy Pathway Inhibition

Caption: Figure 1.[3][4] Metabolic divergence. Unsubstituted furan undergoes CYP2E1-mediated ring opening to toxic BDA, whereas functionalized derivatives are designed to resist this pathway and engage therapeutic targets.

Comparative Data Analysis

The following data synthesizes cytotoxicity profiles across three distinct furan classes. Note the Selectivity Index (SI) , defined as


.[5] An SI > 2 is generally considered interesting; SI > 10 is highly promising.
Compound ClassRepresentative StructurePrimary MechanismTarget Cell Line (Cancer)IC50 (µM)Normal Cell Line (Toxicity)IC50 (µM)Selectivity Index (SI)
Unsubstituted Furan FuranCYP2E1 Bioactivation (BDA)HepG2 (Liver)*~2,000Primary Hepatocytes< 100< 0.05 (Toxic)
Furan-Chalcone Furan-fused Chalcone (6a)Tubulin InhibitionHL-60 (Leukemia)17.2HUVEC> 100> 5.8
Furan-Schiff Base Pyridine Carbohydrazide (Cmpd 4)Mitochondrial ApoptosisMCF-7 (Breast)4.06MCF-10A (Epithelial)> 30> 7.3
Benzofuran N-phenethyl carboxamideDNA IntercalationHeLa (Cervical)1.1Vero45.040.9

Key Insight: Unsubstituted furan shows low potency against cancer lines but high specific toxicity to metabolically active hepatocytes. In contrast, Schiff base derivatives (Compound 4) achieve single-digit micromolar potency against breast cancer with excellent safety margins [1, 5].

*Note: Standard HepG2 cells have low CYP2E1. Furan toxicity is only fully observed in CYP-competent models (e.g., HepaRG or primary hepatocytes).

Structure-Activity Relationship (SAR) Guidelines

To maximize the therapeutic window, chemical modifications must address the "Furan Ring Liability."

  • C2/C5 Substitution: Blocking both

    
    -positions on the furan ring is the most effective way to prevent metabolic ring opening.
    
  • Electron Withdrawal: Adding Electron-Withdrawing Groups (EWG) like nitro (

    
    ) or carbonyls (
    
    
    
    ) at C2 stabilizes the ring electrons, making it less susceptible to oxidative attack by P450 enzymes.
  • Linker Rigidity: In Schiff bases (

    
    ), the linker provides rigidity that favors binding to the colchicine site of tubulin, enhancing cytotoxicity against cancer cells while reducing off-target metabolic fits [6].
    

Experimental Protocols: Validating Selectivity

Standard cytotoxicity assays (MTT) are insufficient for furan compounds because they often miss the metabolic toxicity component. The following protocol introduces a "Metabolic Competence" step.

Protocol A: Differential Cytotoxicity with Metabolic Activation

Objective: Distinguish between direct cytotoxicity and metabolite-driven toxicity.

Reagents:

  • Cell Lines: HepaRG (High CYP2E1) and MCF-7 (Low CYP2E1).

  • Inhibitor: 1-Aminobenzotriazole (ABT), a broad-spectrum P450 suicide inhibitor.

  • Assay: Resazurin (Alamar Blue) or MTT.

Workflow:

  • Seeding: Seed HepaRG cells at

    
     cells/well in 96-well collagen-coated plates. Differentiate for 2 weeks to induce CYP expression.
    
  • Pre-treatment (The Checkpoint):

    • Group A: Pre-treat with 1 mM ABT for 1 hour (Blocks Metabolism).

    • Group B: Vehicle control (Allows Metabolism).

  • Compound Exposure: Add furan derivatives (0.1 – 100 µM) for 24 hours.

  • Readout: Add Resazurin (10% v/v). Incubate 2-4 hours. Measure fluorescence (Ex 530nm / Em 590nm).

Interpretation:

  • If IC50 (Group A)

    
     IC50 (Group B): The compound is stable ; toxicity is intrinsic to the molecule (Desirable for cancer drugs).
    
  • If IC50 (Group B)

    
     IC50 (Group A): The compound undergoes bioactivation  to a toxic metabolite (Risk of hepatotoxicity).
    
Protocol B: BDA Trapping Assay (Mass Spectrometry)

Objective: Confirm if your derivative forms the toxic BDA intermediate.

  • Incubation: Incubate compound (10 µM) with Human Liver Microsomes (HLM) and NADPH (1 mM).

  • Trapping Agent: Add N-Acetyl-L-Cysteine (NAC) or Glutathione (GSH) at 5 mM. BDA reacts rapidly with NAC.

  • Analysis: Quench with cold acetonitrile. Analyze supernatant via LC-MS/MS looking for the specific NAC-BDA adduct (

    
     transitions specific to the adduct).
    
  • Result: Absence of adduct confirms metabolic stability [2, 3].

Visualization: The Validation Workflow

AssayWorkflow cluster_0 Step 1: Efficacy Screen cluster_1 Step 2: Safety/Metabolic Screen Start Compound Library MCF7 Cancer Line (MCF-7) MTT Assay Start->MCF7 HitSelect Hit Selection (IC50 < 10 µM) MCF7->HitSelect Hepa Hepatocytes (HepaRG) +/- CYP Inhibitor (ABT) HitSelect->Hepa Yes Reject Reject (Tox Risk) HitSelect->Reject Low Potency Trapping Microsomal Trapping (LC-MS/MS for BDA) Hepa->Trapping Decision Lead Candidate Trapping->Decision No BDA Adducts + High SI Trapping->Reject BDA Detected + CYP Toxicity

Caption: Figure 2. Screening workflow. A dual-pathway approach ensures candidates are selected not just for potency (Step 1) but for metabolic stability against furan ring opening (Step 2).

References

  • BenchChem. (2025).[5][6] Unveiling the Cytotoxic Potential of Furan Derivatives: A Comparative Guide. Retrieved from

  • Peterson, L. A. (2013).[7][8] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.[2][9] Retrieved from

  • Gates, L. A., et al. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes.[1] Drug Metabolism and Disposition. Retrieved from

  • International Agency for Research on Cancer (IARC). (1995). Furan Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from

  • Al-Sanea, M. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.[4][5][10] MDPI Molecules. Retrieved from

  • Mughal, E. U., et al. (2018). Furan-based Schiff bases: An overview of their synthesis, cytotoxic activity and structure-activity relationships. European Journal of Medicinal Chemistry.

Sources

The Rising Tide of Brominated Benzofurans: A Comparative Guide to Their Antifungal Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against fungal pathogens, the emergence of drug resistance necessitates a continuous search for novel therapeutic agents. Among the promising candidates, brominated benzofuran derivatives have garnered significant attention for their potent and broad-spectrum antifungal activity. This guide provides a comprehensive comparison of these compounds with existing antifungal agents, supported by experimental data, to empower researchers and drug development professionals in their quest for next-generation antifungals.

The Chemical Advantage: Synthesis and Structure of Brominated Benzofurans

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a common motif in many biologically active natural products and synthetic drugs.[1][2] The introduction of bromine atoms to this core structure has been shown to significantly enhance its antifungal properties.[3][4]

A general synthetic approach to brominated benzofuran derivatives often involves the initial synthesis of the benzofuran core, followed by bromination. One common method for constructing the benzofuran ring is the Perkin rearrangement, starting from a coumarin precursor.[5] Other approaches include the McMurry reaction and various cyclization strategies.[5] Once the benzofuran scaffold is obtained, bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.[6][7] The position and number of bromine substitutions can be controlled by the choice of starting materials and reaction conditions, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

cluster_synthesis General Synthetic Pathway Start Salicylaldehyde or o-Hydroxyacetophenone Intermediate1 Benzofuran Scaffold (e.g., via Perkin Rearrangement) Start->Intermediate1 Cyclization Bromination Bromination (e.g., NBS, Br2/AcOH) Intermediate1->Bromination Halogenation Final_Product Brominated Benzofuran Derivatives Bromination->Final_Product

Caption: Generalized synthetic route to brominated benzofuran derivatives.

Preliminary SAR studies indicate that the position and electronic nature of substituents on the benzofuran ring are critical for antifungal activity. For instance, the presence of a bromine atom at the C-5 position has been associated with potent activity.[4] Further research is ongoing to fully elucidate the structural requirements for optimal antifungal efficacy.

Head-to-Head: Comparative Antifungal Performance

The true measure of a novel antifungal agent lies in its performance against clinically relevant fungal pathogens compared to established therapies. While comprehensive head-to-head studies are still emerging, the available data indicates that brominated benzofuran derivatives exhibit potent activity against a broad spectrum of fungi, including species from the genera Candida, Aspergillus, and Cryptococcus.[3][4]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the available MIC data for representative brominated benzofuran derivatives against key fungal pathogens, alongside data for standard antifungal drugs. It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Antifungal Activity (MIC in µg/mL) of Brominated Benzofuran Derivatives

Fungal SpeciesRepresentative Brominated Benzofuran Derivative(s)MIC Range (µg/mL)Reference(s)
Candida albicans3-(5-Bromo-1-benzofuran-2-yl) derivatives12.60[4]
Aspergillus flavus3-(5-Bromo-1-benzofuran-2-yl) derivatives12.65[4]
Cryptococcus neoformansMethyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylateSignificant Inhibition (Qualitative)[3]
Aspergillus fumigatusMethyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylateSignificant Inhibition (Qualitative)[3]

Table 2: Antifungal Activity (MIC in µg/mL) of Standard Antifungal Agents

Fungal SpeciesFluconazoleAmphotericin BCaspofunginReference(s)
Candida albicans0.25 - 640.03 - 20.015 - 8[8][9][10]
Aspergillus flavus-0.25 - 40.125 - 2[8][9][10]
Cryptococcus neoformans2 - 640.125 - 2-[11]
Aspergillus fumigatus-0.25 - 40.03 - >16[8][9][10]

Note: Data is compiled from various sources and should be interpreted as indicative rather than a direct comparison.

The data suggests that certain brominated benzofuran derivatives exhibit MIC values in a range comparable to or, in some cases, lower than standard antifungal agents, particularly against azole-resistant strains. This highlights their potential as alternative therapeutic options.

Unraveling the Mechanism: How Brominated Benzofurans Inhibit Fungal Growth

The antifungal efficacy of brominated benzofuran derivatives appears to stem from a multi-targeted mechanism of action, primarily involving the inhibition of N-myristoyltransferase (NMT) and the disruption of intracellular calcium homeostasis.

Targeting N-Myristoyltransferase (NMT)

N-myristoyltransferase is a crucial enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of proteins.[12] This myristoylation is essential for the proper localization and function of these proteins, many of which are involved in critical cellular processes such as signal transduction, protein-protein interactions, and membrane anchoring.[13]

Benzofuran derivatives have been identified as potent inhibitors of fungal NMT.[14][15][16] The binding of these compounds to the enzyme's active site prevents the myristoylation of target proteins, leading to their mislocalization and a cascade of downstream effects that ultimately result in fungal cell death. The specificity of these inhibitors for fungal NMT over its human counterpart is a key area of investigation for developing safe and effective antifungal drugs.[12]

cluster_nmt Mechanism of N-Myristoyltransferase Inhibition NMT Fungal N-Myristoyltransferase (NMT) Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT Proper_Function Proper Protein Localization and Function Myristoylated_Protein->Proper_Function Cell_Viability Fungal Cell Viability Proper_Function->Cell_Viability Brominated_Benzofuran Brominated Benzofuran Derivative Brominated_Benzofuran->NMT Inhibition

Caption: Inhibition of N-myristoyltransferase by brominated benzofuran derivatives.

Disruption of Calcium Homeostasis

Calcium ions (Ca²⁺) are essential second messengers in all eukaryotic cells, including fungi, regulating a vast array of cellular processes such as cell cycle progression, stress responses, and virulence.[17][18] The maintenance of a tightly controlled intracellular Ca²⁺ concentration is therefore critical for fungal survival.

Several studies have demonstrated that benzofuran derivatives, including the well-known antiarrhythmic drug amiodarone, can disrupt fungal calcium homeostasis.[3] These compounds are believed to interfere with the function of calcium channels and pumps in the plasma membrane and the membranes of intracellular organelles like the vacuole and endoplasmic reticulum.[19] This interference leads to an uncontrolled influx of Ca²⁺ into the cytoplasm, triggering a signaling cascade that results in cell stress and, ultimately, apoptosis.

cluster_calcium Disruption of Calcium Homeostasis External_Ca Extracellular Ca²⁺ Cytosolic_Ca Cytosolic Ca²⁺ External_Ca->Cytosolic_Ca Ca²⁺ Channels Internal_Stores Internal Ca²⁺ Stores (Vacuole, ER) Internal_Stores->Cytosolic_Ca Ca²⁺ Release Calcineurin_Pathway Calcineurin Signaling Pathway Cytosolic_Ca->Calcineurin_Pathway Activation Stress_Response Cellular Stress Response Calcineurin_Pathway->Stress_Response Apoptosis Apoptosis Stress_Response->Apoptosis Brominated_Benzofuran Brominated Benzofuran Derivative Brominated_Benzofuran->External_Ca Dysregulation Brominated_Benzofuran->Internal_Stores Dysregulation

Caption: Disruption of fungal calcium homeostasis by brominated benzofuran derivatives.

Experimental Protocols: A Guide to In Vitro Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for in vitro testing.

Broth Microdilution Method (Adapted from CLSI M27/M38 and EUCAST guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

  • Brominated benzofuran derivatives and standard antifungal agents, serially diluted

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antifungal Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired concentration range.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to obtain the final inoculum concentration.

  • Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agents. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

cluster_workflow Experimental Workflow for Antifungal Susceptibility Testing Prepare_Compounds Prepare Serial Dilutions of Antifungal Compounds Inoculate_Plates Inoculate Microtiter Plates Prepare_Compounds->Inoculate_Plates Prepare_Inoculum Prepare Standardized Fungal Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates (35°C, 24-48h) Inoculate_Plates->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC

Caption: Workflow for determining the MIC of antifungal compounds.

Conclusion and Future Directions

Brominated benzofuran derivatives represent a promising class of antifungal agents with potent activity against a broad range of pathogenic fungi. Their dual mechanism of action, targeting both N-myristoyltransferase and calcium homeostasis, suggests a lower likelihood of rapid resistance development. While the currently available comparative data is encouraging, further rigorous studies directly comparing a wider array of these derivatives against a comprehensive panel of standard and emerging antifungal drugs are warranted. Elucidation of the detailed structure-activity relationships will be instrumental in guiding the rational design of next-generation brominated benzofuran antifungals with improved efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for addressing the urgent global health challenge of invasive fungal infections.

References

  • J Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • PubMed. (2003, October 1). Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. Retrieved from [Link]

  • Taylor & Francis Online. (2025, October 7). Calcium transport systems as virulence determinants: Mechanistic insights into fungal pathogenicity and antifungal resistance. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Calcium-Calcineurin Signaling Pathway. Retrieved from [Link]

  • PubMed Central. (2015, January 30). Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets. Retrieved from [Link]

  • MDPI. (2010, November 29). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Retrieved from [Link]

  • Oxford Academic. (n.d.). Calcium signaling pathway is involved in non-CYP51 azole resistance in Aspergillus fumigatus. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium signaling pathway in pathogenic fungi. the diagram shows how.... Retrieved from [Link]

  • PlumX. (n.d.). Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N -myristoyltransferase. Part 2. Retrieved from [Link]

  • ASPET Journals. (n.d.). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation. Retrieved from [Link]

  • PubMed. (2002, February 25). Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2. Retrieved from [Link]

  • MDPI. (2023, July 18). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. Retrieved from [Link]

  • MDPI. (2022, August 26). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Retrieved from [Link]

  • PubMed. (2000, July 15). Comparative in vitro antifungal activity of amphotericin B lipid complex, amphotericin B and fluconazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzofuran derivatives with antifungal activity. Retrieved from [Link]

  • PubMed. (1975, January). Comparative in vitro antifungal activity of amphotericin B and amphotericin B methyl ester. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparison of echinocandin antifungals. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparative In Vitro Antifungal Activity of Amphotericin B and Amphotericin B Methyl Ester. Retrieved from [Link]

  • ResearchGate. (2020, April 11). (PDF) Comparative effectiveness of amphotericin B, azoles and echinocandins in the treatment of candidemia and invasive candidiasis: A systematic review and network meta‐analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparative Susceptibility of Candida albicans to Amphotericin B and Amphotericin B Methyl Ester. Retrieved from [Link]

  • Springer. (2017, January 9). Antifungal Susceptibility Testing of Candida and Cryptococcus Species and Mechanisms of Resistance: Implications for Clinical Laboratories. Retrieved from [Link]

  • I.R.I.S. (2022, March 8). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved from [Link]

  • PubMed Central. (2022, March 16). Echinocandins – structure, mechanism of action and use in antifungal therapy. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vivo Pharmacodynamic Target Investigation for Micafungin against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

  • PubMed. (2011, August 15). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. Retrieved from [Link]

  • ScienceOpen. (2020, February 14). Disruption of Intracellular Calcium Homeostasis as a Therapeutic Target Against Trypanosoma cruzi. Retrieved from [Link]

  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]

  • PubMed. (2019, June 15). Antiproliferative effect of a benzofuran derivate based on the structure of amiodarone on Leishmania donovani affecting mitochondria, acidocalcisomes and intracellular Ca2+ homeostasis. Retrieved from [Link]

  • Journal of Biological Chemistry. (2003, March 31). Antifungal Activity of Amiodarone Is Mediated by Disruption of Calcium Homeostasis*. Retrieved from [Link]

  • Research-Square. (n.d.). Antifungal activity of amiodarone is mediated by disruption of calcium homeostasis. Retrieved from [Link]

  • PubMed. (2010, September 15). The antifungal activity of the Penicillium chrysogenum protein PAF disrupts calcium homeostasis in Neurospora crassa. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Benzylphenyl 5-bromo-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 4-Benzylphenyl 5-bromo-2-furoate, a halogenated aromatic ester. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining strict regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemical compounds.

The causality behind these protocols is grounded in the chemical nature of the substance. As a brominated organic molecule, 4-Benzylphenyl 5-bromo-2-furoate requires a disposal pathway distinct from non-halogenated chemical waste. Improper disposal can lead to the formation of toxic byproducts and persistent environmental contamination.[1][2] Therefore, every step, from initial segregation to final disposal, is designed as a self-validating system to mitigate these risks.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[4][8]

  • Irritation: Likely to cause skin and serious eye irritation.[3][4][8]

  • Environmental: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[2][9] Discharge into drains or waterways is strictly prohibited.[10][11][12]

Table 1: Inferred Hazard Profile and Handling Requirements

Hazard CategoryInferred RiskRequired Personal Protective Equipment (PPE)Engineering Controls
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[4]Nitrile gloves, lab coat, closed-toe shoes.Chemical fume hood.[13][14]
Skin/Eye Irritation Causes skin and serious eye irritation.[3][5]Chemical safety goggles or face shield.[14][15]Eyewash station and safety shower in close proximity.[3]
Environmental Potentially toxic to aquatic life.[9]N/AProhibit drain disposal; follow hazardous waste protocols.[12][16]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Benzylphenyl 5-bromo-2-furoate is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][16] The compound must be treated as a hazardous waste from the moment it is designated for disposal.

Phase 1: Waste Segregation (Point of Generation)

This is the most critical step in ensuring a safe and compliant disposal process.

  • Designate as Halogenated Waste: As soon as the material is deemed waste, it must be classified as halogenated organic waste .

  • Isolate from Other Waste Streams: Collect 4-Benzylphenyl 5-bromo-2-furoate waste in a dedicated container.

    • DO NOT mix with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).[2][17] The rationale is that halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize toxic combustion byproducts like hydrogen bromide.[1] Mixing streams unnecessarily increases the volume of waste requiring this more complex and costly treatment.[18]

    • DO NOT mix with aqueous waste, acids, bases, or oxidizers.[19] Chemical incompatibility can lead to dangerous reactions.[19][20]

Phase 2: Containerization and Labeling

Proper containment and labeling prevent accidental exposures and ensure the waste is accepted by disposal personnel.

  • Select an Appropriate Container:

    • Use a container made of a chemically compatible material, such as glass or high-density polyethylene (HDPE). The original product container is often a suitable choice if it is in good condition.[19]

    • Ensure the container is free from damage, leaks, and external residue.[18]

    • The container must have a secure, leak-proof screw cap.[10][19] Do not use containers with snap caps, stoppers, or parafilm as the primary seal.

  • Label the Container Correctly:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[18]

    • The label must be filled out completely and legibly, including:

      • The words "Hazardous Waste" .[16]

      • The full common chemical name : "4-Benzylphenyl 5-bromo-2-furoate". Do not use abbreviations or chemical formulas.[16]

      • An accurate estimation of the percentage or volume of each component if it is a mixture.

      • The date of waste generation (the date the container was started).[16]

      • The place of origin (building, room number) and the Principal Investigator's name.[16]

      • Check boxes for all appropriate hazards (e.g., Toxic, Irritant).[16]

Phase 3: Temporary Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated laboratory location for the short-term storage of hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][19][20]

  • Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks.[18][20]

  • Segregation: Within the SAA, continue to store halogenated waste separately from incompatible materials like acids and bases.[19]

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.[18][19]

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[18][20]

    • Once a container is full, it must be removed from the SAA within three days.[19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 4-Benzylphenyl 5-bromo-2-furoate.

G Disposal Workflow for 4-Benzylphenyl 5-bromo-2-furoate cluster_0 In-Lab Procedures cluster_1 Facility-Level Procedures A Waste Generation (4-Benzylphenyl 5-bromo-2-furoate) B Classify as HALOGENATED WASTE A->B C Select Compatible Container (e.g., Glass, HDPE) B->C D Affix & Complete HAZARDOUS WASTE Label C->D E Store in Designated SAA (Secondary Containment) D->E F Container Full or Project Complete? E->F F->E No G Arrange for Pickup by EHS or Licensed Contractor F->G Yes H Transport to a Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal Method: High-Temperature Incineration H->I

Caption: Logical workflow for the safe disposal of 4-Benzylphenyl 5-bromo-2-furoate.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Small Spill (<100 mL) in a Fume Hood:

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

    • Label the container as "Spill Debris containing 4-Benzylphenyl 5-bromo-2-furoate."

  • Large Spill (>100 mL) or Any Spill Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the contaminated area.

    • Call your institution's Environmental Health and Safety (EHS) department or emergency number.

    • Provide details about the spilled chemical.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][21] Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8][21] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[8][13]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 4-Benzylphenyl 5-bromo-2-furoate responsibly, ensuring a safe working environment and safeguarding our ecosystem.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Health and Safety, Stony Brook University. How to Dispose of Chemical Waste.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of Washington. Standard Operating Procedure: Bromine Safety.
  • NOP. Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Royal Society of Chemistry. Handling liquid bromine and preparing bromine water.
  • M*, M. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research.
  • Thermo Fisher Scientific. (2009, June 9). Safety Data Sheet: 2-Bromo-5-fluorobenzaldehyde.
  • Tata Chemicals Ltd. (2021, June 21). Safety Data Sheet: Bromine (Br2).
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: Ethyl 5-bromo-2-furoate.
  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • ResearchGate. (2025, August 26). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS.
  • Thermo Fisher Scientific. (2011, May 20). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride.
  • TCI EUROPE N.V. (2025, February 4). Safety Data Sheet: Benzyl Bromoacetate.
  • Apollo Scientific. Safety Data Sheet: (S)-3-[4-(5-BROMO-2-CHLOROBENZYL)PHENOXY]TETRAHYDROFURAN.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Benzyl benzoate, Ph. Eur., USP.
  • ChemicalBook. (2025, October 18). 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene Safety Data Sheet.
  • BenchChem. Essential Procedures for the Safe Disposal of Blankophor BHC.
  • BenchChem. Phenyl 5-bromofuran-2-carboxylate chemical properties.
  • Chemdiv. Compound 4-benzoylphenyl 5-bromofuran-2-carboxylate.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.